Ac-YVAD-FMK
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H33FN4O8 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C24H33FN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 |
InChI Key |
YEUFRYDFUGIZNM-DGJUNBOTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ac-YVAD-FMK: A Technical Guide to its Role in Pyroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyroptosis is a lytic and inflammatory form of programmed cell death initiated by inflammasomes and executed by caspases and the gasdermin family of proteins. A key mediator of the canonical pyroptosis pathway is Caspase-1. Its activation leads to the cleavage of Gasdermin D (GSDMD), resulting in the formation of pores in the plasma membrane and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Ac-YVAD-FMK is a synthetic, cell-permeable, and irreversible inhibitor of caspase-1. By mimicking the caspase-1 cleavage site in pro-IL-1β, it covalently binds to the active site of caspase-1, thereby preventing the downstream events of pyroptosis. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its inhibitory effects, and quantitative data on its efficacy.
The Core Mechanism: How this compound Prevents Pyroptosis
Pyroptosis is a critical component of the innate immune response, but its dysregulation is implicated in various inflammatory diseases. The canonical pathway is initiated by the assembly of an inflammasome complex in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This complex recruits and activates pro-caspase-1.
Activated caspase-1 is a cysteine protease with a specific substrate preference for tetrapeptide sequences, most notably Tyr-Val-Ala-Asp (YVAD). Its two primary substrates in the pyroptotic pathway are pro-IL-1β and GSDMD.
This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a potent and specific inhibitor of caspase-1. Its mechanism of action is rooted in its design as a peptide mimetic:
-
Competitive Binding: The YVAD sequence in this compound mimics the caspase-1 cleavage site in its natural substrates. This allows the inhibitor to specifically target and bind to the active site of caspase-1.
-
Irreversible Inhibition: The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-1. This irreversible binding permanently inactivates the enzyme.
By inactivating caspase-1, this compound effectively blocks the key downstream events of pyroptosis:
-
Inhibition of GSDMD Cleavage: Inactive caspase-1 cannot cleave GSDMD. This prevents the release of the N-terminal fragment of GSDMD (GSDMD-NT), which is responsible for forming pores in the plasma membrane.
-
Prevention of Cytokine Maturation: The processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is inhibited.
The net result is the suppression of cell lysis and the release of pro-inflammatory cytokines, thereby preventing pyroptosis.
Signaling Pathway Diagram
Caption: Canonical pyroptosis pathway and its inhibition by this compound.
Quantitative Data on this compound Efficacy
The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) for caspase-1 and its dose-dependent effects on the hallmarks of pyroptosis.
| Parameter | Value | Cell Type/System | Reference |
| Caspase-1 Inhibition | |||
| % Inhibition | 91% | Rat brain homogenates | [1] |
| Concentration | 500 nM | ||
| Pyroptosis Inhibition (LDH Release) | |||
| % Reduction in LDH Release | Dose-dependent | U937 macrophages | [2] |
| Concentration | 25 µM | ||
| IL-1β Release Inhibition | |||
| % Reduction in IL-1β | Dose-dependent | Activated microglia | [3] |
| Concentration | 40 µM, 80 µM |
Note: The provided data for pyroptosis and IL-1β inhibition are from studies using Ac-YVAD-CMK, a closely related chloromethylketone analog of this compound. The inhibitory mechanisms and effective concentrations are comparable.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on pyroptosis.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1 in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., macrophages)
-
Pyroptosis-inducing stimulus (e.g., LPS and Nigericin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
96-well black, flat-bottom plates
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-YVAD-AFC)
-
Reaction buffer (e.g., 200 mM HEPES, pH 7.5, 20% glycerol)
-
DTT (1M stock)
-
Fluorometer
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a multi-well plate.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce pyroptosis using a suitable stimulus (e.g., prime with LPS (1 µg/mL) for 4 hours, followed by Nigericin (10 µM) for 30-60 minutes).
-
-
Cell Lysis:
-
Collect cell culture supernatants for other assays (LDH, ELISA).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 15-30 minutes.
-
Centrifuge the lysates at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Enzymatic Reaction:
-
In a 96-well black plate, prepare the reaction mixture per well:
-
Caspase-1 substrate (to a final concentration of 50 µM)
-
PBS
-
2x Reaction buffer
-
1M DTT (to a final concentration of 10 mM)
-
-
Add 25 µL of cell lysate to each well containing the reaction mixture.
-
-
Measurement:
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the cell culture supernatant as a measure of cell lysis.
Materials:
-
Cell culture supernatants from the experiment described in 3.1.
-
LDH assay kit (commercially available) or home-made reagents.
-
96-well clear, flat-bottom plate.
-
Spectrophotometer.
Protocol:
-
Sample Preparation:
-
After inducing pyroptosis, centrifuge the cell culture plate at 500 x g for 5 minutes to pellet cells and debris.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
Assay Procedure (using a commercial kit):
-
Follow the manufacturer's instructions. Typically, this involves adding a substrate/dye solution to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Add a stop solution provided in the kit.
-
-
Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.
-
-
Data Analysis:
-
Include controls for background (medium only) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Background Absorbance) / (Maximum Release Absorbance - Background Absorbance)] * 100[7]
-
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of mature IL-1β released into the cell culture supernatant.
Materials:
-
Cell culture supernatants from the experiment described in 3.1.
-
IL-1β ELISA kit (commercially available).
-
96-well ELISA plate.
-
Wash buffer.
-
Recombinant IL-1β standard.
-
Detection antibody (biotinylated).
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
Protocol (general steps for a sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.
-
Detection:
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add TMB substrate.
-
-
Measurement:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-1β.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.
-
Western Blot for GSDMD Cleavage
This technique visualizes the cleavage of full-length GSDMD into its N-terminal fragment, a direct indicator of caspase-1 activity.
Materials:
-
Cell lysates and supernatants from the experiment described in 3.1.
-
SDS-PAGE gels.
-
Transfer membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against GSDMD (recognizing both full-length and the N-terminal fragment).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Precipitation from Supernatant (optional but recommended):
-
To detect secreted GSDMD-N, precipitate proteins from the cell culture supernatant using methods like methanol/chloroform precipitation.
-
-
Sample Preparation:
-
Combine cell lysates (and precipitated supernatant proteins) with Laemmli buffer and boil.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-GSDMD antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effect on pyroptosis.
Conclusion
This compound is an invaluable tool for studying the canonical pyroptosis pathway. Its high specificity and irreversible mechanism of action make it a reliable inhibitor of caspase-1. By preventing GSDMD cleavage and pro-inflammatory cytokine maturation, this compound effectively abrogates pyroptotic cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of caspase-1 in various biological processes and to explore the therapeutic potential of inhibiting pyroptosis in inflammatory diseases.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-1 Activity Assay. [bio-protocol.org]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]
- 7. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. Immunoblotting [bio-protocol.org]
A-Z Guide to Ac-YVAD-FMK: Structure, Activity, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible caspase-1 inhibitor, Ac-YVAD-FMK. We will delve into its structure-activity relationship (SAR), mechanism of action, and role in modulating inflammatory pathways. This document also includes detailed experimental protocols and quantitative data to support researchers in their study of this critical tool for inflammation and apoptosis research.
Introduction to this compound
Ac-YVAD-CMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, selective, and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a critical cysteine protease that plays a central role in the innate immune response. It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][3] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), a key step in inducing pyroptosis, a pro-inflammatory form of programmed cell death.[1][4] Given its central role in inflammation, the inhibition of caspase-1 by this compound provides a powerful tool to study and potentially mitigate inflammatory diseases.[5][6]
Mechanism of Action
This compound functions as an irreversible inhibitor by mimicking the natural substrate of caspase-1. The tetrapeptide sequence (YVAD) is specifically recognized by the active site of caspase-1.[1] The fluoromethylketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation. This targeted inhibition effectively blocks the downstream events of caspase-1 activation, including cytokine maturation and pyroptosis.
Structure-Activity Relationship (SAR) of this compound
The efficacy and selectivity of this compound are determined by the specific contributions of its three key components: the N-terminal acetyl group, the tetrapeptide recognition sequence, and the C-terminal fluoromethylketone reactive group.
-
N-terminal Acetyl (Ac) Group: The acetylation of the N-terminus protects the peptide from degradation by aminopeptidases, thereby increasing its stability in cellular and in vivo models. This modification is crucial for maintaining the inhibitor's concentration and prolonging its inhibitory effect.
-
Tetrapeptide Sequence (Tyr-Val-Ala-Asp): This sequence is based on the cleavage site in pro-IL-1β and is highly specific for caspase-1.[1] The specificity of this sequence is a primary determinant of the inhibitor's selectivity for caspase-1 over other caspases. While this compound is a potent caspase-1 inhibitor, it can also weakly inhibit other caspases, such as human caspase-4 and caspase-5.[1]
-
Fluoromethylketone (FMK) Group: The FMK group is an electrophilic "warhead" that irreversibly binds to the catalytic cysteine of the caspase. This covalent modification is essential for the inhibitor's irreversible nature, ensuring a sustained blockade of caspase-1 activity.
Quantitative Inhibitory Data
The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for various caspase inhibitors, highlighting the selectivity of this compound for caspase-1.
| Inhibitor | Target Caspase(s) | IC50 Value | Reference |
| Ac-YVAD-CMK | Caspase-1 | Potent Inhibition | [7] |
| Z-VAD-FMK | Pan-caspase (except Caspase-2) | Low to mid-nanomolar | [8][9] |
| VX-765 | Caspase-1 | 530 nM | [9] |
| Ac-LESD-CMK | Caspase-8 | 50 nM | [9] |
| Ac-FLTD-CMK | Caspase-1 | 3.36 µM | [9] |
Note: Specific IC50 values for this compound can vary depending on the assay conditions.
Signaling Pathway Involvement: The Inflammasome
This compound is a key tool for studying the inflammasome pathway. Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] This assembly leads to the activation of caspase-1, which then triggers downstream inflammatory responses.[4][10]
Caption: Inflammasome signaling pathway and the inhibitory action of this compound on Caspase-1.
Experimental Protocols
This protocol provides a method for quantifying caspase-1 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Caspase-1 Substrate (Ac-YVAD-AFC or Ac-YVAD-pNA)[3]
-
This compound (for inhibitor control)
-
96-well black microplate
-
Fluorometer or spectrophotometer
Procedure:
-
Sample Preparation:
-
Induce apoptosis or inflammasome activation in your cell line of choice.
-
Harvest cells (2-5 x 10^6) and pellet by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of cell lysate.
-
For inhibitor controls, pre-incubate the lysate with this compound (final concentration 10-50 µM) for 30 minutes on ice.
-
Prepare the reaction mixture by adding 50 µL of 2X Reaction Buffer to each well.[11]
-
Add 5 µL of the caspase-1 substrate (e.g., 1 mM Ac-YVAD-AFC) to each well.
-
-
Measurement:
-
Data Analysis:
-
The fold-increase in caspase-1 activity can be determined by comparing the fluorescence/absorbance of the treated samples to the untreated controls.
-
The following diagram illustrates a typical workflow for screening potential caspase-1 inhibitors.
Caption: A generalized workflow for screening and validating Caspase-1 inhibitors in a cell-based model.
Conclusion
This compound remains an indispensable tool for researchers investigating the intricacies of the inflammasome and pyroptosis. Its well-defined structure-activity relationship, potent and selective inhibition of caspase-1, and irreversible mechanism of action make it a gold standard for dissecting the role of this critical enzyme in health and disease. The experimental protocols and data provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of our understanding of inflammatory processes and the development of novel therapeutics.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Inflammasome - Wikipedia [en.wikipedia.org]
- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. takarabio.com [takarabio.com]
The Discovery and Development of Ac-YVAD-FMK: A Technical Guide to a Potent Caspase-1 Inhibitor
Introduction: Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone (Ac-YVAD-FMK) is a highly selective, cell-permeable, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response. Also known as IL-1 converting enzyme (ICE), caspase-1 is a cysteine protease responsible for the cleavage and activation of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as the pore-forming protein Gasdermin D (GSDMD), which executes a lytic, pro-inflammatory form of cell death called pyroptosis.[1][2] The development of this compound has provided researchers with a critical tool to dissect the intricate signaling pathways governed by caspase-1 and to explore the therapeutic potential of inhibiting this enzyme in a host of inflammatory diseases.
Discovery and Rational Design
The development of specific caspase inhibitors was a pivotal advancement in the study of apoptosis and inflammation.[3] The design of this compound is a prime example of rational drug design, based on the substrate specificity of its target enzyme, caspase-1.
-
Substrate Specificity: Early research identified the optimal cleavage sequence for caspase-1 as the tetrapeptide motif Tyrosine-Valine-Alanine-Aspartic acid (YVAD).[2] Caspase-1 recognizes this sequence in its natural substrates, such as pro-IL-1β, which contains a similar YVHD sequence at its cleavage site.[2][4]
-
Chemical Structure: this compound is a synthetic peptide that mimics this recognition sequence. It consists of:
This strategic design allows the molecule to enter cells, be recognized by active caspase-1, and then irreversibly bind to it, effectively neutralizing its enzymatic activity. It is considered a more specific inhibitor for caspase-1 compared to broad-spectrum pan-caspase inhibitors like Z-VAD-FMK, which can block a wider range of caspases involved in apoptosis.[7][8]
Mechanism of Irreversible Inhibition
This compound functions as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue within the active site of caspase-1.[8]
-
Recognition and Binding: The YVAD peptide portion of the inhibitor fits into the substrate-binding pocket of the active caspase-1 enzyme.
-
Covalent Modification: The fluoromethylketone group then reacts with the thiol group of the catalytic cysteine residue in the caspase-1 active site.
-
Irreversible Inactivation: This reaction forms a stable thioether bond, permanently inactivating the enzyme.
This irreversible binding prevents caspase-1 from processing its downstream substrates, thereby blocking cytokine maturation and pyroptotic cell death.
Caption: Irreversible inhibition of Caspase-1 by this compound.
Role in the Inflammasome Signaling Pathway
This compound is a cornerstone tool for studying the inflammasome, a multi-protein complex that activates caspase-1 in response to pathogens and cellular danger signals.[7] The NLRP3 inflammasome is one of the most well-characterized of these complexes.
Canonical NLRP3 Inflammasome Activation:
-
Priming (Signal 1): A primary signal, often from Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), induces the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[9]
-
Caspase-1 Activation: Proximity-induced autoproteolysis within the assembled inflammasome leads to the activation of caspase-1.[1][10]
-
Substrate Cleavage: Active caspase-1 then cleaves its substrates:
-
Inflammatory Outcomes: The GSDMD pores allow for the release of mature IL-1β and IL-18 and ultimately lead to pyroptotic cell death.[2]
This compound directly intervenes at step 4 by inhibiting active caspase-1, thereby preventing all subsequent downstream events.
Caption: this compound blocks the NLRP3 inflammasome pathway by inhibiting Caspase-1.
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been quantified in numerous studies. Below are representative data summarizing its inhibitory potential and effects in experimental models.
Table 1: Inhibitory Potency of this compound against Various Caspases Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data are compiled from various sources and experimental conditions may differ.
| Caspase Target | Reported IC50 Value | Selectivity Note | Reference |
| Caspase-1 (ICE) | 3.36 µM - 5.67 µM | Primary Target | [11] |
| Caspase-3 | Weakly Inhibited | Significantly less potent than against Caspase-1. | [12] |
| Caspase-4 | Weakly Inhibited | Ac-YVAD-cmk is a weak inhibitor of caspase-4. | [2] |
| Caspase-5 | Weakly Inhibited | Ac-YVAD-cmk is a weak inhibitor of caspase-5. | [2] |
| Caspase-8 | Weakly Inhibited | Significantly less potent than against Caspase-1. | [11] |
Table 2: In Vitro and In Vivo Effects of this compound Treatment Note: This table summarizes the observed effects of this compound in various experimental settings.
| Experimental Model | Treatment | Outcome | Quantitative Effect | Reference |
| Permanent Middle Cerebral Artery Occlusion (Rat) | Ac-YVAD-cmk (300 ng/rat, i.c.v.) | Neuroprotection | Infarct volume reduced by ~35% at 24 hr. | [12] |
| Reduction of Caspase Activity | Caspase-1 activity reduced by ~96% at 24 hr. | [12] | ||
| Reduction of Cytokines | Brain IL-1β levels reduced by ~60% at 24 hr. | [12] | ||
| Sepsis-induced Acute Kidney Injury (Mouse) | Ac-YVAD-cmk (resuscitation fluid) | Reduced Inflammatory Cytokines | Significant decrease in serum IL-1β, IL-18, TNF-α, and IL-6. | [13] |
| Reduced Inflammasome Proteins | Significant decrease in renal Caspase-1, NLRP1, IL-1β, and IL-18. | [13] | ||
| Cold-Restraint Stress Gastric Injury (Mouse) | Ac-YVAD-cmk (12.5 µmol/kg) | Reduced Inflammatory Cytokines | Significant decrease in TNF-α, IL-1β, IL-6, and IL-18. | [14][15] |
| Reduced Apoptosis | Significant reduction in cleaved caspase-3 and Bax expression. | [14] |
Key Experimental Protocols
This compound is used in a variety of assays to probe inflammasome function. Below are detailed methodologies for key experiments.
Protocol: Caspase-1 Activity Assay using Fluorogenic Substrate
This assay measures the enzymatic activity of caspase-1 in cell lysates by monitoring the cleavage of a specific fluorogenic substrate, such as Ac-YVAD-AMC.
Materials:
-
Cells treated with inflammasome activators +/- this compound.
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 10 mM DTT).
-
Caspase-1 Substrate: Ac-YVAD-AMC (10 mM stock in DMSO).
-
96-well black microplate.
-
Fluorometer (Excitation: ~380 nm, Emission: ~460 nm).
Methodology:
-
Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with Caspase Assay Buffer to 90 µL.
-
Substrate Addition: Add 10 µL of Ac-YVAD-AMC to each well to a final concentration of 50-100 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence corresponds to the amount of cleaved AMC, indicating caspase-1 activity.
Protocol: Western Blot for GSDMD Cleavage and IL-1β Processing
This protocol allows for the visualization of caspase-1 substrate cleavage.
Materials:
-
Cells treated with inflammasome activators +/- this compound.
-
RIPA Buffer with protease inhibitors.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Anti-GSDMD, Anti-IL-1β (recognizing the cleaved p17 fragment), Anti-Caspase-1 (recognizing the cleaved p20 subunit), Anti-Actin or Anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Methodology:
-
Sample Preparation:
-
Supernatant: Collect the cell culture supernatant. Concentrate proteins if necessary (e.g., using methanol/chloroform precipitation) to detect secreted IL-1β.
-
Lysate: Lyse the cell pellet using RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from lysates and an equal volume of supernatant onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Look for the appearance of cleaved fragments (e.g., Caspase-1 p20, IL-1β p17, GSDMD-N p30) in stimulated samples and their reduction in this compound-treated samples.
Caption: Workflow for assessing this compound's effect on inflammasome activation.
Conclusion
This compound has been an indispensable chemical tool for cellular and molecular biology. Its high selectivity and irreversible mechanism of action have allowed for the precise interrogation of caspase-1's role in health and disease. From elucidating the fundamental mechanisms of inflammasome activation and pyroptosis to demonstrating the therapeutic potential of caspase-1 inhibition in preclinical models of stroke, sepsis, and inflammatory disorders, this compound continues to be a vital reagent for researchers in immunology, neuroscience, and drug development.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling of Ac-YVAD-FMK Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream signaling consequences of inhibiting caspase-1 with Ac-YVAD-FMK, a potent and irreversible inhibitor. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the involved pathways.
Introduction to this compound and Caspase-1
This compound (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[1][2] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[2] It functions downstream of multi-protein complexes called inflammasomes, which assemble in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3][4]
The primary role of activated caspase-1 is to cleave the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][3] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of pro-inflammatory cell death known as pyroptosis.[2] By inhibiting caspase-1, this compound effectively blocks these downstream events, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[5][6]
The Inflammasome and Caspase-1 Activation Pathway
The activation of caspase-1 is tightly regulated and initiated by the assembly of an inflammasome complex. This process is often described as a two-signal model.
-
Signal 1 (Priming): This signal, typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS), leads to the nuclear factor-κB (NF-κB) mediated transcription of pro-IL-1β and NLRP3, a key component of one of the most well-characterized inflammasomes.[7][8]
-
Signal 2 (Activation): A variety of stimuli, including ATP, crystalline substances, and microbial toxins, can trigger the assembly of the NLRP3 inflammasome.[4] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation.[4]
This compound intervenes after the inflammasome has assembled and caspase-1 has been activated, directly inhibiting its enzymatic activity.
Downstream Consequences of this compound Inhibition
The inhibition of caspase-1 by this compound leads to several measurable downstream effects, primarily the reduction of inflammation and prevention of pyroptotic cell death.
Inhibition of Pro-inflammatory Cytokine Maturation
This compound effectively blocks the processing of pro-IL-1β and pro-IL-18, leading to a significant reduction in the levels of their mature, secreted forms.[9][10] This has been demonstrated in various experimental models.
Table 1: Effect of this compound on Cytokine Levels
| Model System | Treatment | Cytokine Measured | Observed Effect | Reference |
| LPS-stimulated whole blood | Pre-treatment with Ac-YVAD-cmk | IL-1β | Pronounced decrease in secretion | [3] |
| Cold-restraint stress in mice | Ac-YVAD-CMK pre-treatment | IL-1β, IL-18, TNF-α, IL-6 | Significant decrease in serum levels | [5][11] |
| Sepsis-induced acute kidney injury in mice | Ac-YVAD-CMK treatment | IL-1β, IL-18, TNF-α, IL-6 | Significant reduction in serum levels | [9] |
| Intracerebral hemorrhage in mice | Ac-YVAD-cmk treatment | IL-1β, IL-18 | Significant decrease in protein levels | [10] |
| Sevoflurane-induced cognitive dysfunction in aged mice | Ac-YVAD-cmk pre-treatment | IL-1β, IL-18 | Reduced expression in the hippocampus | [12] |
Prevention of Pyroptosis
By preventing the cleavage of GSDMD, this compound inhibits the formation of membrane pores and subsequent pyroptotic cell death.[6][9] This has been shown to be protective in various disease models.
Table 2: Effect of this compound on Pyroptosis and Cell Viability
| Model System | Treatment | Endpoint Measured | Observed Effect | Reference |
| LPS-induced acute lung injury in mice | Ac-YVAD-CMK pre-treatment | Alveolar macrophage pyroptosis | Inhibition of pyroptotic cell death | [6] |
| Sepsis-induced acute kidney injury in mice | Ac-YVAD-CMK treatment | GSDMD expression in renal tissue | Significant reduction in GSDMD expression | [9] |
| Intracerebral hemorrhage in mice | Ac-YVAD-CMK administration | Pyroptosis | Attenuation of pyroptotic cell death | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are representative protocols for key experiments.
In Vitro Caspase-1 Inhibition Assay
This assay measures the direct inhibitory effect of this compound on caspase-1 activity using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare Caspase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 50mM KCl, 200mM NaCl, 10mM DTT, 0.1% CHAPS).[14]
-
Reconstitute recombinant human Caspase-1 enzyme in assay buffer to a working concentration (e.g., 50 nM).[14]
-
Prepare the fluorogenic substrate Ac-YVAD-AFC in assay buffer to a working concentration (e.g., 5 µM).[14]
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted Caspase-1 enzyme to each well.
-
Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the Caspase-1 substrate to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[15]
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
-
Cellular IL-1β Release Assay (ELISA)
This protocol describes the measurement of IL-1β released from cultured cells following inflammasome activation and treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., mouse bone marrow-derived macrophages or human THP-1 monocytes) in a 24-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours) to induce pro-IL-1β expression.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.[3]
-
Induce inflammasome activation with a Signal 2 stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a defined period (e.g., 1 hour).
-
-
Sample Collection and ELISA:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for mature IL-1β according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for IL-1β.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing the plate.
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the IL-1β standard.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Compare the IL-1β levels in this compound-treated samples to the vehicle-treated controls.
-
Western Blotting for Caspase-1 Cleavage and GSDMD
This method is used to visualize the inhibition of caspase-1 auto-cleavage and GSDMD cleavage.
-
Cell Lysis and Protein Quantification:
-
Following cell treatment as described in 4.2.1, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and centrifuge to remove debris.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the cleaved form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands to quantify the relative expression levels.
-
Normalize the expression of the target proteins to the loading control.
-
Compare the levels of cleaved caspase-1 and GSDMD in this compound-treated samples to the controls.
-
Conclusion
This compound is a powerful tool for dissecting the downstream signaling pathways of caspase-1. Its ability to potently and specifically inhibit this key inflammatory enzyme allows for the detailed investigation of IL-1β and IL-18 processing, as well as pyroptotic cell death. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound in various experimental systems. A thorough understanding of the downstream consequences of caspase-1 inhibition is essential for advancing our knowledge of inflammatory diseases and for the development of novel therapeutic strategies.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasom… [ouci.dntb.gov.ua]
- 12. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols: Ac-YVAD-FMK Administration in a Mouse Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis is significantly mediated by caspases, a family of cysteine proteases. Caspase-1, in particular, plays a pivotal role in the innate immune response by activating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, and by inducing a form of programmed cell death known as pyroptosis. Given its central role in inflammation, caspase-1 has emerged as a promising therapeutic target for sepsis. Ac-YVAD-FMK is a potent and irreversible inhibitor of caspase-1, and its administration in preclinical models of sepsis has been investigated to explore its therapeutic potential.[1] This document provides detailed application notes and protocols for the administration of this compound in a cecal ligation and puncture (CLP) mouse model of sepsis, a gold standard for preclinical sepsis research.[2]
Mechanism of Action of this compound
This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[1] It irreversibly binds to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition blocks the maturation and secretion of IL-1β and IL-18, key mediators of the inflammatory response in sepsis.[1] Furthermore, by inhibiting caspase-1, this compound can prevent pyroptosis, a pro-inflammatory form of cell death that contributes to tissue damage and organ dysfunction in sepsis.[3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models of sepsis and related inflammatory conditions.
Table 1: Effect of Ac-YVAD-CMK on Serum Cytokine and Renal Injury Markers in a CLP Mouse Model of Sepsis-Induced Acute Kidney Injury
| Parameter | Control Group (Sham) | CLP Group | CLP + Ac-YVAD-CMK Group |
| Serum Creatinine (sCr) (µmol/L) | ~20 | ~80 | ~40# |
| Blood Urea Nitrogen (BUN) (mmol/L) | ~10 | ~40 | ~20# |
| Serum IL-1β (pg/mL) | ~50 | ~250 | ~150# |
| Serum IL-18 (pg/mL) | ~100 | ~400 | ~250# |
| Serum TNF-α (pg/mL) | ~50 | ~300 | ~200# |
| Serum IL-6 (pg/mL) | ~20 | ~150 | ~80# |
*Data are approximated from graphical representations in the source study.[3][4] All mice were sacrificed 24 hours after surgery.[3] *P < 0.05 compared with the Control group. #P < 0.05 compared with the CLP group.[3]
Table 2: Effect of Ac-YVAD-cmk on Survival in a Rat Model of Endotoxemia
| Treatment Group | Dosage (intravenous) | Mortality Rate (at 8 hours) |
| LPS + Vehicle | - | 83% |
| LPS + Ac-YVAD-cmk | 1.25 µmol/kg | No significant reduction |
| LPS + Ac-YVAD-cmk | 6.25 µmol/kg | No significant reduction |
| LPS + Ac-YVAD-cmk | 12.5 µmol/kg | 33%* |
*Data from a study using a rat model of LPS-induced endotoxemia, not a mouse CLP model.[5] *P < 0.05 compared with the LPS + Vehicle group.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[2]
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 20-25 g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
-
Exteriorize the cecum, taking care not to disrupt the blood supply.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecal segment.
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.
-
Place the mouse on a heating pad during recovery from anesthesia.
-
For sham-operated control mice, perform the laparotomy and cecal exteriorization without ligation and puncture.
This compound Administration Protocol
Materials:
-
This compound (or Ac-YVAD-CMK)
-
Vehicle (e.g., sterile saline or PBS with a low percentage of DMSO)
Procedure:
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO should be minimal to avoid toxicity.
-
Dosage and Administration Route:
-
Based on a study in a CLP mouse model of sepsis-induced acute kidney injury, Ac-YVAD-CMK was administered as part of the resuscitation fluid.[3] The solution contained 0.2 mg/mL of Ac-YVAD-CMK in saline, administered subcutaneously at a volume of 5 mL/100g body weight immediately after CLP surgery.[3]
-
In a rat model of endotoxemia, Ac-YVAD-cmk was administered intravenously 30 minutes prior to LPS injection at doses of 1.25, 6.25, and 12.5 µmol/kg.[5]
-
-
Timing of Administration: The timing of administration is critical. In the CLP model, administration immediately after the induction of sepsis is a common approach to target the early inflammatory response.
Assessment of Sepsis Progression and Therapeutic Efficacy
Endpoints:
-
Survival: Monitor survival rates over a period of 7-10 days.
-
Clinical Scoring: Assess the severity of sepsis using a clinical scoring system (e.g., based on posture, activity, and appearance).
-
Cytokine Analysis: Collect blood samples at various time points (e.g., 6, 12, 24, 48 hours) post-CLP to measure serum levels of inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) using ELISA or multiplex assays.
-
Organ Dysfunction: At the experimental endpoint, harvest organs (e.g., kidneys, liver, lungs) for histological analysis and measurement of organ-specific injury markers (e.g., serum creatinine and BUN for kidney function).
-
Bacterial Load: Determine bacterial counts in the peritoneal fluid and blood to assess the effect on bacterial clearance.
Mandatory Visualizations
Caption: Caspase-1 signaling pathway in sepsis and the inhibitory action of this compound.
Caption: Experimental workflow for this compound administration in a CLP mouse model of sepsis.
References
- 1. mdpi.com [mdpi.com]
- 2. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
Application Notes and Protocols for Blocking Inflammasome Activation with Ac-YVAD-FMK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ac-YVAD-FMK, a potent and irreversible inhibitor of caspase-1, for the experimental blockade of inflammasome activation. This document includes detailed protocols for both in vitro and in vivo applications, quantitative data on inhibitor efficacy, and visual diagrams of the relevant biological pathway and experimental workflow.
Introduction
The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, primarily caspase-1. Upon activation by various stimuli, caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18). This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic, cell-permeable tetrapeptide that acts as a highly selective and irreversible inhibitor of caspase-1. It is designed to mimic the YVAD sequence, the preferred cleavage site of caspase-1 in pro-IL-1β, thereby covalently binding to the active site of the enzyme and blocking its function.
Mechanism of Action
This compound functions as a targeted inhibitor of caspase-1 activity. The chloromethylketone (CMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation. This targeted inhibition prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thus effectively suppressing the downstream inflammatory cascade mediated by the inflammasome.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting caspase-1 and inflammasome activation from various studies.
| Parameter | Value | Cell Type/Model | Reference |
| IC50 for Caspase-1 Inhibition | ~50 µM | Myeloma and Leukemia Cells | [1] |
| Effective In Vitro Concentration | 40 µM - 100 µM | THP-1 Macrophages | [2] |
| Effective In Vitro Concentration | 50 µM | Bone Marrow-Derived Macrophages (BMDMs) | [3] |
| Effective In Vivo Dose (Mouse) | 50 ng - 200 ng (intracerebroventricular) | Mouse Model of Intracerebral Hemorrhage | [4] |
| Effective In Vivo Dose (Mouse) | 1.25, 6.25, and 12.5 µmol/kg (intraperitoneal) | Mouse Model of Acute Gastric Injury | [5][6] |
| Effective In Vivo Dose (Rat) | 300 ng (intracerebroventricular) | Rat Model of Cerebral Ischemia | [7] |
Signaling Pathway and Inhibition Point
The following diagram illustrates the canonical inflammasome activation pathway and highlights the specific point of inhibition by this compound.
Caption: Inflammasome pathway showing this compound inhibition of Caspase-1.
Experimental Workflow
The diagram below outlines the general experimental workflow for using this compound to block inflammasome activation in a cell-based assay.
Caption: Workflow for inflammasome inhibition assay using this compound.
Experimental Protocols
Reagent Preparation and Storage
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-quality DMSO to create a stock solution, for example, at a concentration of 10-20 mM.
-
Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
In Vitro Protocol: Inhibition of NLRP3 Inflammasome in THP-1 Macrophages
This protocol describes the use of this compound to inhibit the NLRP3 inflammasome in PMA-differentiated THP-1 cells, a human monocytic cell line.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for IL-1β)
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a multi-well plate.
-
Differentiate the cells into macrophages by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, replace the medium with fresh, PMA-free complete RPMI-1640 and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in complete RPMI-1640 medium at the desired final concentrations (e.g., 40 µM, 100 µM).[2] Include a vehicle control (DMSO at the same final concentration as the inhibitor-treated wells).
-
Carefully remove the LPS-containing medium and wash the cells once with warm PBS.
-
Add the medium containing this compound or vehicle control to the respective wells.
-
Pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.[3]
-
-
Inflammasome Activation (Signal 2):
-
Prepare a stock solution of ATP in sterile PBS.
-
Add ATP directly to the wells to a final concentration of 5 mM to activate the NLRP3 inflammasome.[2]
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).
-
Cell lysates can also be prepared for Western blot analysis of caspase-1 cleavage.
-
In Vitro Protocol: Inhibition of Inflammasome in Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for using this compound in primary mouse BMDMs.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium or recombinant M-CSF
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
LPS
-
Nigericin or ATP
-
This compound stock solution (in DMSO)
-
PBS
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete DMEM supplemented with 20% L929-conditioned medium or 10-20 ng/mL recombinant M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Priming (Signal 1):
-
Seed the differentiated BMDMs in a multi-well plate.
-
Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare a working solution of this compound in complete DMEM (e.g., 50 µM).
-
Wash the cells and add the medium containing this compound or vehicle control.
-
Pre-incubate for 30-60 minutes.
-
-
Inflammasome Activation (Signal 2):
-
Activate the inflammasome by adding an appropriate stimulus, such as Nigericin (5-10 µM) or ATP (5 mM).
-
Incubate for the desired time (e.g., 30-60 minutes).
-
-
Sample Collection and Analysis:
-
Collect supernatants for cytokine measurement (e.g., IL-1β and IL-18 ELISA).
-
Prepare cell lysates for Western blot analysis to detect cleaved caspase-1.
-
In Vivo Protocol: Administration of this compound in a Mouse Model
This section provides a general guideline for the in vivo application of this compound. The exact dosage and administration route should be optimized for the specific animal model and experimental design.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile PBS or saline
-
Experimental animals (e.g., mice)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of sterile DMSO.
-
Further dilute the solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <1%) to avoid toxicity.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Doses ranging from 1.25 to 12.5 µmol/kg have been used in mice.[5][6] Administer the solution via i.p. injection, typically 30-60 minutes before inducing the inflammatory stimulus.
-
Intracerebroventricular (i.c.v.) Injection: For central nervous system studies, doses of 50-200 ng per mouse have been administered directly into the lateral ventricle, often 20 minutes prior to the insult.[4]
-
-
Induction of Inflammasome Activation:
-
Administer the inflammatory stimulus according to the established model (e.g., LPS injection, induction of cerebral hemorrhage).
-
-
Endpoint Analysis:
-
At the designated time points, collect tissues or serum for analysis of inflammatory markers (e.g., cytokine levels, histological analysis, Western blotting for caspase-1 activation).
-
Concluding Remarks
This compound is a valuable tool for investigating the role of caspase-1 and the inflammasome in various physiological and pathological processes. The protocols provided here offer a starting point for researchers. It is crucial to optimize the experimental conditions, including inhibitor concentration and incubation times, for each specific cell type and experimental model to ensure reliable and reproducible results. Always include appropriate vehicle controls to account for any effects of the solvent (DMSO).
References
- 1. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Ac-YVAD-FMK in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. A key molecular machinery driving this inflammatory response is the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 is responsible for the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and for inducing a form of inflammatory cell death known as pyroptosis.
Ac-YVAD-FMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-Fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-1.[1] Its high selectivity makes it an invaluable tool for dissecting the specific role of the caspase-1 pathway in neuroinflammatory processes, distinguishing its effects from other apoptotic or inflammatory cascades. These notes provide a comprehensive overview of its application, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β (YVAD).[1] This allows it to bind to the active site of caspase-1, where the fluoromethylketone (FMK) group forms a covalent bond, leading to irreversible inhibition.
By blocking caspase-1, this compound prevents:
-
Cytokine Maturation: The cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms is halted, reducing the downstream inflammatory signaling cascade.[1][2]
-
Pyroptosis: The cleavage of Gasdermin D (GSDMD) is inhibited. GSDMD cleavage is necessary for the formation of pores in the cell membrane, which leads to cell lysis and the release of cellular contents, amplifying the inflammatory response.[1][3]
The following diagram illustrates the canonical NLRP3 inflammasome pathway and the specific point of inhibition by this compound.
Caption: this compound inhibits the inflammasome pathway by irreversibly blocking Caspase-1.
Data Presentation: Quantitative Summary
The following tables summarize effective concentrations and dosages of this compound from various neuroinflammation studies.
Table 1: In Vivo Studies Using this compound
| Model System | Animal | Dose | Administration Route | Key Findings | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | 300 ng/rat | Intracerebroventricular (ICV) | Reduced infarct volume, apoptosis, and levels of IL-1β and TNF-α. | [4] |
| Intracerebral Hemorrhage (ICH) | Rat | 1 µ g/rat | Intralateral Ventricle | Decreased brain edema and levels of active caspase-1, IL-1β, and IL-18; improved behavioral performance. | [5] |
| Intracerebral Hemorrhage (ICH) | Mouse | 200 ng/mouse | Intralateral Ventricle | Reduced brain edema, improved neurological function, and inhibited degradation of the tight junction protein ZO-1. | [6][7] |
| Sevoflurane-induced Cognitive Dysfunction | Aged Mouse | 12.5 µmol/kg | Intraperitoneal (IP) | Ameliorated cognitive dysfunction and reversed mitophagy impairment. | [8] |
| Cold-Restraint Stress-induced Gastric Injury | Mouse | 1.25-12.5 µmol/kg | Intraperitoneal (IP) | Attenuated gastric injury, reduced inflammatory cytokines, and inhibited apoptosis. | [9] |
Table 2: In Vitro Studies Using this compound
| Cell Type | Model | Concentration | Key Findings | Reference |
| Microglia | Thrombin-activated | 40-80 µM | Reduced expression of IL-1β and IL-18. | [5] |
| Human Whole Blood | LPS-stimulated | Not specified, but pretreatment required | Specifically decreased IL-1β secretion with less effect on TNFα, IL-6, and IL-8. | [10] |
| General Cell Culture | Inflammasome Assays | 0.1–30 µg/ml | General working concentration for effective caspase-1 inhibition. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TCBQ-stimulated | 10 µM | Inhibited caspase-1 activation. | [5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Caspase-1 in Microglia
This protocol describes the use of this compound to study inflammasome activation in a microglial cell line (e.g., BV-2) or primary microglia.
Caption: Workflow for in vitro inhibition of the inflammasome using this compound.
Methodology:
-
Cell Culture: Plate microglia (e.g., BV-2 or primary cells) in appropriate media and allow them to adhere and stabilize for 24 hours.
-
Priming (Signal 1): To induce the expression of inflammasome components, prime the cells with Lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) for 3-4 hours.
-
Inhibitor Pre-treatment: Reconstitute this compound in DMSO to create a stock solution (e.g., 10-20 mM) and store at -20°C.[1] Dilute the stock solution in serum-free media to the desired final concentration (e.g., 20-50 µM). Pre-incubate the cells with the this compound solution or a vehicle control (an equivalent concentration of DMSO) for at least 60 minutes.[10]
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for 30-60 minutes.
-
Sample Collection: Carefully collect the cell culture supernatant. This fraction contains secreted cytokines (IL-1β) and released lactate dehydrogenase (LDH) from pyroptotic cells. Lyse the remaining cells in RIPA buffer for intracellular protein analysis.
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant to measure caspase-1 activity.
-
Western Blot: Analyze cell lysates for the presence of cleaved (active) caspase-1 (p20 subunit) and cleaved GSDMD.
-
LDH Assay: Measure LDH release in the supernatant as an indicator of pyroptosis-induced cell lysis.
-
Protocol 2: In Vivo Administration in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol provides a general framework for using this compound in a collagenase-induced ICH model in mice.
Caption: Experimental workflow for in vivo this compound treatment in a mouse ICH model.
Methodology:
-
Animal Model: Use adult male mice (e.g., CD-1, 35-40g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Inhibitor Preparation and Administration: Dissolve Ac-YVAD-CMK in sterile DMSO. For intracerebroventricular (ICV) injection, a high-dose of 200 ng per mouse is effective.[6] Administer the inhibitor or vehicle via stereotactic injection into the lateral ventricle, typically 20-30 minutes before inducing the ICH.[6]
-
ICH Induction: Induce hemorrhage by stereotactically injecting bacterial collagenase into the striatum, which degrades the basal lamina of blood vessels, causing bleeding.
-
Neurological Assessment: At specified time points (e.g., 24 and 72 hours) post-ICH, evaluate neurological deficits using a battery of behavioral tests, such as the modified Neurological Severity Score (mNSS), corner turn test, or beam balance test.[6]
-
Tissue Collection and Analysis: At the study endpoint, euthanize the animals and perfuse with saline.
-
Brain Edema: Measure brain water content by comparing the wet and dry weights of the brain hemispheres.
-
Western Blot: Homogenize perihematomal tissue to quantify protein levels of IL-1β, active caspase-1, MMP-9, and tight junction proteins (e.g., ZO-1) to assess inflammation and blood-brain barrier integrity.[6][7]
-
Immunohistochemistry: Perfuse animals with paraformaldehyde, section the brain tissue, and perform staining to assess microglial activation (e.g., Iba1 staining) and neuronal death.[11]
-
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ac-YVAD-CMK Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ac-YVAD-FMK in Cerebral Ischemia Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-FMK is a potent and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory cascade that is significantly implicated in the pathophysiology of cerebral ischemia.[1][2][3] By targeting caspase-1, this compound effectively blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptosis, a form of programmed cell death, thereby offering a promising therapeutic strategy to mitigate neuronal damage following ischemic stroke.[1][4][5][6] These application notes provide a comprehensive overview of the use of this compound in preclinical cerebral ischemia research, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
In the context of cerebral ischemia, cellular stress and damage-associated molecular patterns (DAMPs) trigger the assembly of intracellular protein complexes known as inflammasomes.[6] This leads to the activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[6] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent inflammatory cell death known as pyroptosis.[4][6] this compound, a tetrapeptide chloromethyl ketone, specifically and irreversibly inhibits caspase-1 activity, thereby disrupting this inflammatory cascade and exerting neuroprotective effects.[1][3]
}
Figure 1: this compound inhibits the caspase-1 mediated inflammatory pathway in cerebral ischemia.
Data Presentation
In Vivo Efficacy of this compound in Rodent Models of Cerebral Ischemia
| Animal Model | Administration Route | Dosage | Timing of Administration | Key Findings | Reference |
| Rat (pMCAo) | Intracerebroventricular | 300 ng/rat | 10 min post-ischemia | Reduced total infarct volume by ~35% at 24h and ~25% at 6d. Reduced caspase-1 and -3 activity. Decreased IL-1β and TNF-α levels. | [1] |
| Mouse (tMCAo) | Intraperitoneal | 10 mg/kg and 20 mg/kg | Not specified | Dose-dependently improved neurological scores and reduced infarct area. | [7] |
| Mouse (ICH) | Intracerebroventricular | Not specified | 20 min pre-ICH | Significantly reduced brain edema and improved neurological functions at 24h and 72h post-ICH. Downregulated IL-1β, JNK, and MMP-9. | [8][9][10] |
In Vitro Efficacy of this compound in Cellular Models of Ischemic Injury
| Cell Type | Insult | This compound Concentration | Key Findings | Reference |
| Microglia | Thrombin-activated | 20, 40, 80 µmol/L | Dose-dependently decreased mRNA levels of IL-1β and IL-18. 40 µmol/L reduced protein levels of active caspase-1, mature IL-1β, and IL-18. | [2][11][12] |
| Not specified | MCAO (in vivo) with in vitro analysis | 30 and 100 µM | Reduced expression of inflammasome proteins, IL-1β, IL-18, and cleaved caspase-3 in brain tissues. | [7] |
Experimental Protocols
In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats and Intracerebroventricular Injection of this compound
This protocol describes the induction of focal cerebral ischemia in rats via pMCAO, followed by the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
This compound
-
Vehicle (e.g., sterile saline with DMSO)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]
-
MCAO Procedure: Ligate the distal ECA. A loose ligature is placed around the CCA. A temporary clip is placed on the ICA. Make a small incision in the ECA stump. Introduce the 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[13][14] The filament is advanced approximately 17-20 mm from the carotid bifurcation.[14] Secure the filament in place.
-
Intracerebroventricular (ICV) Injection: Place the rat in a stereotaxic frame.[15] Drill a small burr hole in the skull over the lateral ventricle (coordinates relative to bregma: e.g., AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).[15]
-
Drug Administration: Slowly inject this compound (e.g., 300 ng in a volume of 3-5 µL) or vehicle into the lateral ventricle using a Hamilton syringe.[1] The injection should be performed over several minutes. Leave the needle in place for an additional 5 minutes to prevent backflow.
-
Post-operative Care: Suture the incisions and allow the animal to recover from anesthesia in a warm environment. Provide post-operative analgesia as required.
}
Figure 2: Experimental workflow for pMCAO and ICV injection of this compound in a rat model.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
This protocol outlines the procedure for inducing ischemic-like conditions in vitro using OGD and subsequent treatment with this compound.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or a neuronal cell line)
-
Standard cell culture medium
-
Hypoxic chamber (e.g., with 95% N₂, 5% CO₂, and 1% O₂)[16][17]
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell viability assays (e.g., MTT, LDH)
Procedure:
-
Cell Culture Preparation: Plate neuronal cells at an appropriate density and allow them to adhere and differentiate.
-
OGD Induction:
-
This compound Treatment:
-
Prepare different concentrations of this compound in the glucose-free medium.
-
Add the this compound or vehicle to the cells at the beginning of the OGD period.
-
-
Reoxygenation (Optional):
-
After the OGD period, replace the glucose-free medium with standard, pre-warmed culture medium containing glucose.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion period (e.g., 24 hours).[18]
-
-
Assessment of Neuroprotection:
-
Following the experiment, assess cell viability and cell death using appropriate assays (e.g., MTT assay for viability, LDH assay for cytotoxicity, or immunofluorescence for apoptotic markers).
-
}
Figure 3: General workflow for an in vitro oxygen-glucose deprivation (OGD) experiment.
Conclusion
This compound serves as a valuable research tool for investigating the role of caspase-1-mediated inflammation in the pathophysiology of cerebral ischemia. The provided protocols and data offer a foundation for designing and implementing preclinical studies to evaluate the neuroprotective potential of caspase-1 inhibition. Further research is warranted to optimize dosing, administration routes, and treatment windows to translate these promising preclinical findings into potential clinical applications for stroke therapy.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Caspase-1 inhibition prevents neuronal death by targeting the canonical inflammasome pathway of pyroptosis in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ac-YVAD-CMK Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. experts.llu.edu [experts.llu.edu]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijp.iranpath.org [ijp.iranpath.org]
- 16. Oxygen Glucose Deprivation (OGD) Model [bio-protocol.org]
- 17. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery and Dosage of Ac-YVAD-FMK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1. The information is intended to guide researchers in designing and executing animal studies to investigate the therapeutic potential of inhibiting the inflammasome pathway in various disease models.
Ac-YVAD-CMK is a tetrapeptide that specifically targets caspase-1, an enzyme crucial for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and for inducing a form of programmed cell death known as pyroptosis.[1] By inhibiting caspase-1, Ac-YVAD-CMK effectively blocks these inflammatory pathways, making it a valuable tool for studying diseases with an inflammatory component.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration routes for Ac-YVAD-FMK and the closely related Z-YVAD-FMK in various animal models.
Table 1: Reported In Vivo Dosages of this compound and Z-YVAD-FMK
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Ac-YVAD-CMK | Mouse | Sevoflurane-induced cognitive dysfunction | 12.5 µmol/kg | Intraperitoneal (i.p.) | [3] |
| Ac-YVAD-CMK | Mouse | Cold-restraint stress- or ethanol-induced gastric injury | Not specified | Not specified | [4][5] |
| Ac-YVAD-CMK | Rat | Intracerebral Hemorrhage | 1 µ g/rat | Intraventricular | [6] |
| Ac-YVAD-CMK | Rat | Not specified | 12.5 µmol/kg | Not specified | [6] |
| Z-YVAD-FMK | Mouse (ApoE-/-) | Atherosclerosis | 200 µ g/day | Intraperitoneal (i.p.) | [7] |
Table 2: Common In Vivo Administration Routes and Volumes for Mice
| Route | Maximum Volume | Recommended Needle Size |
| Intravenous (IV) | < 0.2 mL | 27-30 gauge |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 gauge |
| Intramuscular (IM) | < 0.05 mL | 25-27 gauge |
| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 gauge |
| Oral Gavage (PO) | Varies by weight | Varies by weight |
Source: Adapted from general guidelines for mouse administration routes.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.
References
- 1. invivogen.com [invivogen.com]
- 2. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cea.unizar.es [cea.unizar.es]
Ac-YVAD-FMK: Application Notes and Protocols for Investigating Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ac-YVAD-FMK, a potent and selective caspase-1 inhibitor, for the investigation of cytokine release, particularly in the context of inflammasome activation. Detailed protocols for in vitro cytokine release assays, along with data interpretation and visualization of the underlying signaling pathways, are presented to facilitate robust experimental design and analysis.
Introduction to this compound and Cytokine Release
This compound (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response.[1] Its primary function is to cleave the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][2] The activation of caspase-1 is tightly regulated by multiprotein complexes called inflammasomes, which assemble in response to various pathogenic and sterile danger signals.[2]
By specifically inhibiting caspase-1, this compound serves as an invaluable tool to dissect the molecular mechanisms of inflammation and to assess the role of the canonical inflammasome pathway in cytokine release. Its use is particularly relevant in drug development for screening compounds that may modulate inflammatory pathways and for studying diseases with an inflammatory etiology.
Mechanism of Action: The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is one of the most well-characterized inflammasome complexes and is a key player in innate immunity. Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased transcription of NLRP3 and the precursor form of IL-1β (pro-IL-1β).
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates their auto-cleavage and activation.
Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18, leading to their maturation and secretion from the cell, thereby propagating the inflammatory signal. This compound acts by irreversibly binding to the active site of caspase-1, thus preventing the processing and subsequent release of these potent pro-inflammatory cytokines.
Quantitative Data Summary
The inhibitory effect of this compound on cytokine release has been demonstrated in various experimental systems. The following table summarizes quantitative data from representative studies.
| Cell Type/Model | Stimulus | This compound Concentration | Target Cytokine | Observed Inhibition | Reference |
| Human Whole Blood | LPS | Not specified | IL-1β | Pronounced decrease | [2] |
| Human Whole Blood | LPS | Not specified | TNF-α, IL-6, IL-8 | Less suppression | [2] |
| Activated Microglia (in vitro) | Not specified | 40 µM or 80 µM | IL-1β, IL-18 | Reduced expression | Not in search results |
| Rat Model of Cerebral Ischemia | Ischemia | 300 ng/rat (i.c.v.) | IL-1β | Reduced to 39.5% of control | [3] |
| Rat Model of Cerebral Ischemia | Ischemia | 300 ng/rat (i.c.v.) | TNF-α | Reduced to 51.9% of control | [3] |
| Rat Model of Endotoxemia | LPS | 12.5 µmol/kg | Mortality | Reduced from 83% to 33% | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Human Whole Blood
This protocol is adapted from studies demonstrating the utility of whole blood as a physiologically relevant model for assessing inflammasome activation.[2][5]
Materials:
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Heparinized vacutainer tubes for blood collection
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Healthy human volunteers
Experimental Workflow:
Procedure:
-
Blood Collection: Draw fresh human blood from healthy volunteers into heparinized tubes. It is crucial to process the blood promptly.
-
Pre-incubation with Inhibitor:
-
In a 96-well plate, add the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (DMSO) to the wells.
-
Add the whole blood to the wells containing the inhibitor or vehicle.
-
Crucially, pre-incubate the blood with the inhibitor for at least 30-60 minutes at 37°C before adding the stimulus. [2] Simultaneous treatment with the inhibitor and LPS may not effectively attenuate the IL-1β response.[2]
-
-
Stimulation:
-
Prepare a working solution of LPS in RPMI 1640 medium.
-
Add the LPS solution to the pre-incubated blood samples to a final concentration of, for example, 100 ng/mL. Include an unstimulated control (blood with vehicle only).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-24 hours. The optimal incubation time may need to be determined empirically.
-
Plasma Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Measure the concentration of IL-1β in the collected plasma samples using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Other cytokines such as TNF-α and IL-6 can also be measured to assess the specificity of the inhibition.
-
Protocol 2: General In Vitro Cytokine Release Assay Using Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
This compound (stock solution in DMSO)
-
LPS from E. coli
-
Ficoll-Paque or other density gradient medium
-
RPMI 1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
PBS
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh heparinized human blood using density gradient centrifugation with Ficoll-Paque according to standard protocols.
-
Wash the isolated PBMCs twice with PBS and resuspend them in complete RPMI 1640 medium.
-
Count the cells and adjust the cell density to 1 x 10^6 cells/mL.
-
-
Cell Seeding: Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Pre-incubation with Inhibitor:
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells containing the PBMCs.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration of, for example, 100 ng/mL. Include unstimulated and vehicle controls.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell-free supernatant.
-
-
Cytokine Analysis: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit.
Data Interpretation and Considerations
-
Specificity: this compound is a specific inhibitor of caspase-1.[2] A significant reduction in IL-1β and IL-18, with minimal or no effect on the release of other cytokines like TNF-α and IL-6, indicates that the cytokine release is dependent on the canonical inflammasome pathway.[2] In contrast, a pan-caspase inhibitor like Z-VAD-FMK may inhibit a broader range of cytokines.[2]
-
Pre-incubation is Key: The irreversible nature of this compound's binding to caspase-1 necessitates its presence within the cell before the activation of the inflammasome. Therefore, pre-incubation of the cells with the inhibitor prior to stimulation is a critical step for observing a robust inhibitory effect.[2]
-
Dose-Response: Performing a dose-response curve with varying concentrations of this compound is recommended to determine the IC50 (half-maximal inhibitory concentration) and to ensure that the observed effects are not due to non-specific toxicity at high concentrations.
-
Cell Viability: It is important to assess cell viability (e.g., using an MTT or LDH assay) in parallel to ensure that the observed reduction in cytokine release is due to specific enzyme inhibition and not a consequence of inhibitor-induced cell death.
Conclusion
This compound is an essential pharmacological tool for researchers investigating the role of caspase-1 and the inflammasome in cytokine release. The detailed protocols and conceptual framework provided in these application notes are intended to guide the design and execution of rigorous and reproducible cytokine release assays. By carefully considering the experimental parameters and understanding the underlying biological pathways, researchers can effectively utilize this compound to advance our understanding of inflammatory processes and to aid in the development of novel anti-inflammatory therapeutics.
References
- 1. invivogen.com [invivogen.com]
- 2. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Inflammasome Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments involving inflammasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Ac-YVAD-FMK and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[1][2] Its sequence is based on the caspase-1 cleavage site in pro-interleukin-1β (pro-IL-1β).[2] By binding to the catalytic site of caspase-1, this compound prevents the processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[2][3] It is frequently used in research to study the role of the canonical inflammasome pathway in inflammation and cell death.[2][4]
Q2: What is the canonical pathway for IL-1β secretion that this compound is designed to inhibit?
The canonical inflammasome pathway is a two-step process. First, a "priming" signal (e.g., lipopolysaccharide, LPS) induces the transcription of pro-IL-1β.[2] Second, an "activation" signal (e.g., ATP, nigericin, crystalline substances) triggers the assembly of a multi-protein complex called the inflammasome.[2][5] This complex recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature 17 kDa form, which is subsequently secreted from the cell.[5][6] this compound specifically targets the enzymatic activity of this activated caspase-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Ac-YVAD-FMK
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the caspase-1 inhibitor, Ac-YVAD-FMK.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on potential off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Incomplete inhibition of IL-1β/IL-18 processing despite using this compound. | 1. Insufficient inhibitor concentration or incubation time: The inhibitor may not have reached its target at an effective concentration. 2. Alternative inflammasome activation pathways: Other caspases (e.g., caspase-4/5/11) might be involved in the inflammatory response. | 1. Optimize inhibitor concentration and pre-incubation time: Perform a dose-response curve and time-course experiment to determine the optimal conditions for your specific cell type and stimulus. Pre-incubation with the inhibitor before stimulation is often crucial. 2. Use broader spectrum or more specific inhibitors: Consider using a pan-caspase inhibitor like z-VAD-FMK to confirm if the effect is caspase-dependent. Alternatively, use more specific inhibitors for other inflammatory caspases if available and appropriate for your model. |
| Unexpected cell death or morphological changes that are not characteristic of apoptosis. | 1. Inhibition of other caspases: this compound can inhibit other caspases, albeit with lower potency. Inhibition of apoptotic caspases could alter the cell death pathway. 2. Off-target effects on other proteases: Peptide-based inhibitors can sometimes inhibit other cysteine proteases like cathepsins or calpains, which are involved in various cellular processes, including cell death. | 1. Titrate this compound to the lowest effective concentration: This minimizes the risk of engaging off-target caspases. 2. Include additional controls: Use inhibitors for other proteases (e.g., cathepsin or calpain inhibitors) to see if they replicate or prevent the observed phenotype. 3. Characterize the cell death modality: Use specific assays for different cell death pathways (e.g., necroptosis, pyroptosis) to understand the mechanism. |
| Alterations in protein degradation or processing unrelated to caspase-1 substrates. | Inhibition of non-caspase proteases: Similar to the point above, off-target inhibition of proteases like cathepsins could affect general protein turnover. | Perform in vitro cleavage assays: Use purified enzymes and substrates to confirm if this compound directly inhibits the activity of suspected off-target proteases. |
| Induction of autophagy. | Off-target inhibition of non-protease enzymes: The related pan-caspase inhibitor z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), leading to autophagy. While not directly demonstrated for this compound, a similar mechanism is a theoretical possibility. | Monitor autophagic markers: Assess the levels of LC3-II and p62 by western blot or immunofluorescence. Use alternative caspase-1 inhibitors: If autophagy is a concern, consider using a structurally different caspase-1 inhibitor to see if the effect persists. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective and irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1] It is designed as a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[1]
Q2: Does this compound inhibit other caspases?
A2: Yes, this compound can inhibit other caspases, but with significantly lower potency compared to caspase-1. It is a weak inhibitor of caspase-4 and caspase-5.[1] While in vitro studies show a very high selectivity for caspase-1 over caspase-3, some cellular studies have reported inhibition of caspase-3 activity at higher concentrations of this compound.[2]
Q3: What are the known off-target effects of this compound on non-caspase proteases?
A3: While specific quantitative data for this compound against a wide range of non-caspase proteases is limited, peptide-based inhibitors with a fluoromethylketone (FMK) or chloromethylketone (CMK) reactive group have the potential to inhibit other cysteine proteases, such as cathepsins and calpains. The related inhibitor, z-VAD-FMK, has been shown to inhibit these proteases. Therefore, it is crucial to consider this possibility in your experiments.
Q4: Can this compound induce any non-specific cellular effects?
A4: As with many inhibitors, high concentrations of this compound may lead to non-specific effects. One potential, though not directly confirmed, off-target effect could be the induction of autophagy. This is based on findings with the structurally related pan-caspase inhibitor z-VAD-FMK, which has been shown to inhibit NGLY1, a key enzyme in endoplasmic reticulum-associated degradation, leading to autophagy. Researchers should be mindful of this possibility and use appropriate controls.
Q5: How can I be sure that the observed effects in my experiment are due to caspase-1 inhibition and not off-target effects?
A5: To confirm the specificity of your observations, consider the following control experiments:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate caspase-1 expression. If this phenocopies the effect of this compound, it provides strong evidence for on-target activity.
-
Use a catalytically inactive control peptide: A peptide with a similar sequence but without the reactive FMK group can serve as a negative control.
-
Rescue experiment: In a caspase-1 knockout/knockdown background, the addition of this compound should have no further effect on the phenotype of interest.
Data Presentation
Table 1: Inhibitory Potency (Ki) of Ac-YVAD-CMK Against Various Human Caspases
| Caspase Target | Ki (nM) | Reference |
| Caspase-1 | 0.8 | [2] |
| Caspase-3 | >10,000 | [2] |
| Caspase-4 | 362 | [2] |
| Caspase-5 | 163 | [2] |
Note: Data is for the chloromethylketone (CMK) variant of the inhibitor. The fluoromethylketone (FMK) variant is expected to have a similar selectivity profile.
Experimental Protocols
Caspase-1 Activity Assay (Fluorometric)
Principle: This assay measures the cleavage of a specific fluorogenic substrate by active caspase-1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
Protein quantification assay (e.g., BCA)
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 10% glycerol)
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with your experimental conditions.
-
Wash cells with cold PBS and lyse in cell lysis buffer on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay:
-
Dilute cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
In a 96-well black plate, add 50 µL of cell lysate per well.
-
Prepare a reaction mix containing caspase assay buffer and the caspase-1 substrate (final concentration, e.g., 50 µM).
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at various time points (e.g., every 15 minutes for 1-2 hours) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Normalize the activity to the protein concentration of the lysate.
-
Cathepsin B Activity Assay (Fluorometric)
Principle: This assay measures the activity of cathepsin B in cell lysates through the cleavage of a specific fluorogenic substrate.
Materials:
-
Cathepsin B lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA)
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
Cathepsin B substrate (e.g., Z-RR-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for the caspase assay, using the cathepsin B lysis buffer.
-
-
Assay:
-
In a 96-well black plate, add 50 µL of cell lysate.
-
Prepare a reaction mix with cathepsin B assay buffer and the substrate (final concentration, e.g., 20 µM).
-
Add 50 µL of the reaction mix to each well.
-
Incubate at 37°C, protected from light.
-
Measure fluorescence kinetically as described for the caspase assay.
-
Calpain Activity Assay (Fluorometric)
Principle: This assay measures calpain activity in cell lysates via the cleavage of a fluorogenic substrate.
Materials:
-
Calpain extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.2% NP-40)
-
Calpain assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 10 mM DTT)
-
Calpain substrate (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for the caspase assay, using the calpain extraction buffer.
-
-
Assay:
-
In a 96-well black plate, add 50 µL of cell lysate.
-
Prepare a reaction mix with calpain assay buffer and the substrate (final concentration, e.g., 50 µM).
-
Add 50 µL of the reaction mix to each well.
-
Incubate at 37°C, protected from light.
-
Measure fluorescence kinetically as described for the caspase assay.
-
Visualizations
Caption: On-Target Caspase-1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: On-Target vs. Potential Off-Target Effects of this compound.
References
Ac-YVAD-FMK stability and storage conditions
This technical support center provides essential information on the stability, storage, and handling of Ac-YVAD-FMK, a key inhibitor for caspase-1-like proteases. The following guides are intended for researchers, scientists, and drug development professionals to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? this compound is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory pathway that cleaves the precursors of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, and also cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[1] By binding to the active site of caspase-1, this compound blocks these downstream events, making it a valuable tool for studying inflammation and pyroptosis.
Q2: How should I reconstitute the lyophilized this compound powder? It is recommended to dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] For example, a 10 mM stock solution can be prepared in DMSO.[2] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[3][4]
Q3: What are the recommended storage conditions for this compound? The storage conditions depend on the form of the compound. The lyophilized powder should be stored at -20°C. Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability or -20°C for shorter periods.[5][6]
Q4: How stable is this compound in solution? When stored properly, stock solutions of this compound in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C.[5][6][7] It is advised to use the solution as soon as possible after preparation and to avoid long-term storage if possible.[8]
Q5: What is a typical working concentration for cell culture experiments? The optimal working concentration can vary significantly depending on the cell type and experimental conditions. However, a general range for cell culture assays is between 0.1–30 µg/ml.[1] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound and its closely related analog, Ac-YVAD-cmk.
Table 1: Storage and Stability Conditions
| Form | Storage Temperature | Stability Period |
| Lyophilized Powder | -20°C | 3 years[3] |
| Stock Solution (in DMSO) | -20°C | 1 month[5][6][7] |
| Stock Solution (in DMSO) | -80°C | 6 months[5][6][7] |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (92.4 mM)[1] | For Ac-YVAD-cmk. Ultrasonic treatment may be needed.[7] |
| DMSO | 100 mg/mL (184.85 mM)[7] | For Ac-YVAD-cmk. Use fresh, anhydrous DMSO.[3][4] |
| Water | Insoluble | [3][8] |
| Ethanol | Insoluble | [3][8] |
Troubleshooting Guide
Problem: I am not observing the expected inhibition of IL-1β secretion in my experiment.
-
Possible Cause: Improper timing of inhibitor addition.
-
Solution: For effective inhibition, cells must be pre-treated with this compound before stimulation with an inflammatory agent like LPS. Simultaneous addition of the inhibitor and stimulus may fail to attenuate the IL-1β response because its release is rapid.[9] A pre-incubation period of at least 1 hour is often recommended.[3][5][10]
-
-
Possible Cause: Degradation of the inhibitor.
-
Solution: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh aliquots from a properly stored stock solution for each experiment.
-
-
Possible Cause: Suboptimal inhibitor concentration.
-
Solution: The required concentration can vary. Perform a titration experiment to determine the optimal dose for your specific cell type and stimulus.
-
Problem: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: Poor quality or hydrated solvent.
-
Possible Cause: Insufficient agitation.
-
Solution: To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[8]
-
Problem: I am observing significant cell death or toxicity after adding the inhibitor.
-
Possible Cause: High concentration of the inhibitor.
-
Solution: While this compound is designed to inhibit cell death pathways like pyroptosis, excessively high concentrations may have off-target effects. Lower the concentration and perform a toxicity assay (e.g., LDH or MTT assay) to find the maximal non-toxic dose.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including the vehicle control wells.
-
Experimental Protocols & Visualizations
Protocol: General Method for Caspase-1 Inhibition in Cell Culture
This protocol provides a general workflow for using this compound to inhibit caspase-1 activation in a cell-based assay.
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Reconstitute this compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.
-
Cell Seeding: Plate your cells (e.g., macrophages) at the desired density and allow them to adhere overnight.
-
Pre-treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor.
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Incubation: Incubate the cells with the inhibitor for at least 1 hour at 37°C.[3][9][10] This allows the cell-permeable inhibitor to enter the cells and bind to its target.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to activate the inflammasome pathway.
-
Final Incubation: Incubate for the desired period (e.g., 6-24 hours) to allow for cytokine production and release.
-
Sample Collection & Analysis: Collect the cell culture supernatant to measure the concentration of secreted IL-1β using an ELISA kit. Cell lysates can also be prepared to analyze protein expression via Western blot.
Diagrams
Caption: Inhibition of the Caspase-1 signaling pathway by this compound.
Caption: A typical experimental workflow for a cell-based caspase-1 inhibition assay.
References
- 1. invivogen.com [invivogen.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ac-YVAD-FMK incubation time for caspase-1 inhibition
Welcome to the technical support center for Ac-YVAD-FMK, a selective and irreversible caspase-1 inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for this compound to ensure effective caspase-1 inhibition?
A1: Pre-incubation with this compound is critical for effective inhibition because caspase-1 activation can be a rapid process, sometimes occurring in a burst within 15-30 minutes after stimulation.[1][2] Pre-treatment allows the inhibitor to permeate the cells and be available to bind to caspase-1 as soon as it's activated. A pre-incubation time of 30 minutes to 1 hour is commonly reported and is a good starting point for most cell types.[3][4][5][6][7]
Q2: How do I determine the optimal concentration of this compound for my specific cell type and experimental conditions?
A2: The optimal concentration can vary between cell types and experimental setups. The recommended working concentration range for cell culture assays is typically between 10 µM and 50 µM .[3][4][7] We recommend performing a dose-response experiment to determine the lowest effective concentration that provides maximal inhibition without causing cytotoxicity. Start with a range of concentrations (e.g., 10 µM, 20 µM, 40 µM, and 80 µM) and assess both caspase-1 inhibition and cell viability.[3][8]
Q3: Can long incubation times with this compound lead to toxicity or off-target effects?
A3: Yes, while this compound is a selective caspase-1 inhibitor, high concentrations or prolonged exposure could potentially lead to off-target effects or cellular toxicity.[9][10] It is crucial to include a vehicle-only (e.g., DMSO) control and an untreated control in your experiments. We also recommend performing a cell viability assay (e.g., using CCK8 or MTT) to ensure the observed effects are not due to inhibitor-induced cell death.[11][12]
Q4: What is the mechanism of action for this compound?
A4: this compound is a cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[6][9] The peptide sequence (YVAD) mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1.[9] The chloromethyl ketone (cmk) group forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to irreversible inhibition.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[7][9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to 6 months.[3][6][9] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or No Inhibition of Caspase-1 Activity | 1. Insufficient Pre-incubation Time: The inhibitor was not present before caspase-1 activation.[2]2. Inhibitor Concentration Too Low: The concentration is not sufficient for your specific cell density or stimulus strength.3. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Increase Pre-incubation Time: Ensure cells are pre-treated for at least 30-60 minutes before adding the stimulus.2. Perform a Dose-Response Curve: Test a range of higher concentrations (e.g., up to 100 µM) to find the optimal dose.3. Prepare Fresh Aliquots: Use a fresh aliquot of the inhibitor from a properly stored stock solution. |
| High Cell Death in Inhibitor-Treated Wells | 1. Inhibitor Cytotoxicity: The concentration used is toxic to your specific cell type.2. Off-Target Effects: Prolonged incubation may be affecting other cellular pathways.[10]3. Necroptosis Induction: Some caspase inhibitors can induce necroptosis in certain cell lines.[13] | 1. Reduce Inhibitor Concentration: Determine the minimal effective concentration from your dose-response curve.2. Reduce Incubation Time: Shorten the total experimental time if possible.3. Perform a Cell Viability Assay: Use assays like MTT, CCK8, or LDH release to quantify cytotoxicity.[11][12] |
| Inconsistent Results Between Experiments | 1. Variable Cell Health/Density: Differences in cell passage number, confluency, or health.2. Inhibitor/Reagent Variability: Inconsistent dilution of the inhibitor or other reagents.3. Timing of Stimulation: Caspase-1 activation is rapid, and slight variations in timing can affect outcomes.[1] | 1. Standardize Cell Culture: Use cells within a consistent passage range and seed at the same density for each experiment.2. Prepare Fresh Reagents: Prepare fresh working solutions of the inhibitor and stimuli for each experiment.3. Use a Master Mix: Prepare a master mix for each condition to ensure consistent addition to replicate wells. |
Data Summary
The following table summarizes typical concentrations and incubation times cited in the literature. These should be used as a starting point for your own optimization.
| Parameter | Recommended Range | Example Protocols |
| Working Concentration | 10 - 100 µM | 10 µM in HUVEC cells[3], 40 µM in H4 cells and neurons[4], 5 µM in BV2 cells[7] |
| Pre-incubation Time | 30 - 60 minutes | 30 minutes prior to sevoflurane exposure[4], 1 hour prior to LPS stimulation[3][7] |
| Total Experiment Time | 1 - 24 hours | Varies widely depending on the stimulus and endpoint being measured (e.g., 6 hours[4], 24 hours[14][15]) |
Experimental Protocols
Protocol: Caspase-1 Inhibition and Activity Assay
This generalized protocol outlines the key steps for assessing caspase-1 inhibition using this compound in cultured cells.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density appropriate for your cell type to reach ~80-90% confluency on the day of the experiment.
-
Inhibitor Pre-incubation:
-
Prepare fresh working solutions of this compound in your cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.
-
-
Inflammasome Activation:
-
Prepare your inflammasome-activating stimuli (e.g., LPS for priming, followed by ATP or nigericin for activation).
-
Add the stimuli directly to the wells containing the inhibitor.
-
Incubate for the desired period (e.g., 1-6 hours), as determined by your experimental goals.
-
-
Sample Collection:
-
Collect the cell culture supernatant to measure secreted products like IL-1β (via ELISA).
-
Lyse the cells using a suitable lysis buffer to measure intracellular caspase-1 activity.
-
-
Caspase-1 Activity Measurement (Fluorometric Assay):
-
Add the cell lysate to a black 96-well plate.
-
Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the total protein concentration in each lysate.
-
Compare the caspase-1 activity in inhibitor-treated samples to the stimulated control to determine the percent inhibition.
-
Visualizations
Caption: Inflammasome signaling pathway showing Caspase-1 activation and its inhibition by this compound.
Caption: General experimental workflow for assessing Caspase-1 inhibition with this compound.
Caption: A logical troubleshooting guide for experiments showing incomplete caspase-1 inhibition.
References
- 1. rupress.org [rupress.org]
- 2. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 12. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ac-YVAD-FMK cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ac-YVAD-FMK, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound in cell culture experiments?
A1: The recommended working concentration for this compound typically ranges from 0.1 to 30 µg/mL.[1] The optimal concentration will vary depending on the cell type, experimental conditions, and the specific activity of caspase-1 in your model system. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q2: I am observing unexpected cell death in my experiments when using this compound at high concentrations. Is this a known issue?
A2: While this compound is a specific caspase-1 inhibitor, using it at concentrations significantly above the recommended range may lead to off-target effects and cytotoxicity. While comprehensive data on the cytotoxicity of this compound at very high concentrations is limited, studies on related caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, have shown that high concentrations can induce non-specific effects, including alternative cell death pathways like necroptosis or autophagy.[2][3][4]
Q3: What are the potential off-target effects of this compound at high concentrations?
A3: At high concentrations, the specificity of this compound may be reduced, potentially leading to the inhibition of other caspases or cellular enzymes. For instance, the related compound Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), which can induce autophagy.[5][6] It is plausible that this compound could have similar off-target effects at supra-optimal concentrations. High concentrations of caspase inhibitors have also been reported to interfere with mitochondrial function, which could contribute to cytotoxicity.[7][8]
Q4: How can I determine if the cell death I'm observing is due to high concentrations of this compound?
A4: To determine if this compound is the cause of the observed cytotoxicity, we recommend the following troubleshooting steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations, including those below, within, and significantly above the recommended range.
-
Include proper controls: Use a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the solvent itself is not causing cytotoxicity.
-
Use multiple cytotoxicity assays: Employ a combination of assays to assess different aspects of cell death, such as metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis/necrosis (Annexin V/PI staining).
-
Consider a negative control peptide: If available, use a scrambled or inactive version of the peptide to confirm that the observed effects are specific to the inhibitory sequence of this compound.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Viability
If you observe a significant decrease in cell viability after treatment with this compound, consider the following:
Quantitative Data Summary: Expected vs. Potentially Problematic Results
| Assay | Expected Outcome (Optimal Concentration) | Potential Issue (High Concentration) |
| MTT Assay | No significant change in cell viability compared to vehicle control. | Significant decrease in absorbance, indicating reduced metabolic activity. |
| LDH Assay | No significant increase in LDH release compared to vehicle control. | Significant increase in LDH release, indicating loss of membrane integrity. |
| Annexin V/PI | Cell population primarily Annexin V-negative and PI-negative. | Increase in Annexin V-positive and/or PI-positive cell populations. |
Experimental Protocols
To investigate potential cytotoxicity, you can use the following standard protocols.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Measure: Add 50 µL of the stop solution and measure the absorbance at 490 nm.
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
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Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Intended inhibitory action of this compound on the Caspase-1 pathway.
Caption: Hypothetical off-target pathway of high concentration this compound.
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. invivogen.com [invivogen.com]
- 2. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 4. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevation of Mitochondrial Transmembrane Potential and Reactive Oxygen Intermediate Levels Are Early Events and Occur Independently from Activation of Caspases in Fas Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is pretreatment with Ac-YVAD-FMK necessary?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-1 inhibitor, Ac-YVAD-FMK.
Frequently Asked Questions (FAQs)
Q1: Why is pretreatment with this compound necessary?
A1: Pretreatment with this compound is crucial because it is an irreversible inhibitor of caspase-1. For effective inhibition, the molecule must be present within the cell to bind to and inactivate caspase-1 as soon as it becomes activated. Caspase-1 activation in response to inflammatory stimuli, such as those triggering the inflammasome pathway, can be a rapid process. Simultaneous treatment with the stimulus and the inhibitor may not be sufficient to prevent the initial wave of caspase-1 activity, which can lead to the processing of proinflammatory cytokines and the initiation of pyroptosis. Pre-incubation ensures that this compound has permeated the cell membrane and is ready to inhibit its target immediately upon activation of the inflammatory signaling cascade.
Q2: What is the mechanism of action of this compound?
A2: this compound is a synthetic tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) recognized by caspase-1. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation. By blocking caspase-1 activity, this compound prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms.[1] Additionally, it inhibits the cleavage of Gasdermin D (GSDMD), a key step in the induction of pyroptosis, a pro-inflammatory form of programmed cell death.[1]
Q3: Is this compound specific to caspase-1?
A3: this compound is highly selective for caspase-1. However, like many inhibitors, it can exhibit some off-target effects, particularly at higher concentrations. It has been reported to be a weak inhibitor of caspase-4 and caspase-5, which are human paralogs of caspase-1.[1] Its selectivity is significantly higher for caspase-1 compared to apoptotic caspases like caspase-3 and caspase-8.
Quantitative Data
The following table summarizes the inhibitory potency of this compound and a related compound against various caspases. This data helps in understanding the selectivity of the inhibitor.
| Inhibitor | Target Caspase | IC50 / Ki | Species | Notes |
| Ac-YVAD-cmk | Caspase-1 | Ki = 0.8 nM | Human | Highly potent and specific inhibition.[2] |
| Ac-YVAD-cmk | Caspase-3 | Ki > 10,000 nM | Human | Demonstrates high selectivity for Caspase-1 over Caspase-3.[2] |
| Z-YVAD-FMK | Caspase-1 | - | - | Cell-permeable and irreversible inhibitor. |
| Z-YVAD-FMK | Caspase-4 | - | - | Also shows inhibitory activity against caspase-4. |
Experimental Protocols
Below are detailed methodologies for using this compound in common experimental setups.
Protocol 1: Inhibition of Caspase-1 in Macrophages
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Cell Type: Bone Marrow-Derived Macrophages (BMDMs)
-
Objective: To inhibit LPS and nigericin-induced pyroptosis and IL-1β secretion.
-
Methodology:
-
Plate BMDMs at the desired density and allow them to adhere.
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Pretreat the cells with this compound (a typical starting concentration is 100 µM) for 30 minutes in serum-free media.[3][4]
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Prime the cells with Lipopolysaccharide (LPS) at a concentration of 500 ng/mL for 4 hours.[3][4]
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Induce inflammasome activation with nigericin (10 µM) for 30 minutes.[3][4]
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Collect the supernatant to measure IL-1β release by ELISA and assess cell death via LDH assay. Cell lysates can be used for Western blotting to detect cleaved caspase-1 and GSDMD.
-
Protocol 2: Neuroprotection Studies in a Mouse Model of Intracerebral Hemorrhage
-
Model: Intracerebral Hemorrhage (ICH) mouse model
-
Objective: To assess the neuroprotective effects of Ac-YVAD-CMK by inhibiting caspase-1 activation.
-
Methodology:
-
Induce ICH in mice.
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Administer Ac-YVAD-CMK intraperitoneally at a dose of 12.5 µmol/kg 1 hour before inducing cognitive dysfunction with sevoflurane.[5]
-
Behavioral tests, such as the Morris Water Maze, can be performed to assess cognitive function.[5]
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Brain tissue can be collected for histological analysis and Western blotting to measure levels of cleaved caspase-1, IL-1β, and other inflammatory markers.[5]
-
Protocol 3: Inhibition of Caspase-1 in Human Neuroglioma Cells
-
Cell Type: H4 human neuroglioma cells
-
Objective: To investigate the effect of Ac-YVAD-cmk on sevoflurane-induced cellular changes.
-
Methodology:
-
Culture H4 cells to the desired confluency.
-
Pre-treat the cells with Ac-YVAD-cmk (40 µM) for 30 minutes.[5]
-
Expose the cells to 4.1% sevoflurane for 6 hours.[5]
-
Following treatment, cells can be analyzed for various endpoints, such as mitophagy flux using fluorescent reporters or Western blotting for inflammasome-related proteins.[5]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of IL-1β secretion observed. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or stimulus. 2. Inadequate pretreatment time: The pre-incubation period may not be long enough for the inhibitor to enter the cells and reach its target. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. This compound is typically dissolved in DMSO and should be stored at -20°C.[6] Avoid repeated freeze-thaw cycles. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 10-100 µM) to determine the optimal concentration for your experiment. 2. Increase pretreatment time: Extend the pre-incubation time (e.g., to 1-2 hours) to ensure sufficient cellular uptake. 3. Use fresh inhibitor stock: Prepare fresh aliquots of this compound from a new vial to rule out degradation issues. |
| Unexpected cell death or off-target effects. | 1. High inhibitor concentration: Very high concentrations of this compound may lead to off-target effects or cellular toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Titrate down the inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent to assess its effect on the cells. Ensure the final DMSO concentration is typically below 0.1%. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. 2. Inconsistent reagent preparation: Variations in the preparation of stimuli (e.g., LPS) or the inhibitor can lead to inconsistent results. | 1. Standardize cell culture conditions: Use cells within a specific passage number range and ensure consistent plating densities and confluency. 2. Prepare reagents fresh and consistently: Aliquot and store reagents properly. Prepare working solutions fresh for each experiment. |
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 5. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ac-YVAD-FMK and its Use in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the caspase-1 inhibitor, Ac-YVAD-FMK (and its related chloromethylketone analog, Ac-YVAD-CMK), in cellular assays. This guide addresses common issues, particularly those related to potential non-specific binding and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide that acts as an irreversible inhibitor of caspase-1. The peptide sequence (YVAD) mimics the cleavage site in pro-IL-1β, a substrate of caspase-1. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby irreversibly inactivating the enzyme.[1][2] This inhibition prevents the processing and maturation of pro-inflammatory cytokines IL-1β and IL-18.
Q2: How specific is this compound for caspase-1?
Ac-YVAD-CMK is considered a selective inhibitor for caspase-1 and other inflammatory caspases (Group I caspases). However, it is not entirely specific and can exhibit some cross-reactivity. It is a weak inhibitor of the human paralogs caspase-4 and caspase-5.[1] Some studies have shown that at higher concentrations or in certain in vivo models, it can also inhibit caspase-3, an executioner caspase involved in apoptosis.[3]
Q3: What is the difference between this compound and Ac-YVAD-CMK?
The primary difference lies in the reactive group attached to the peptide: a fluoromethylketone (FMK) or a chloromethylketone (CMK). Both are irreversible inhibitors that form a covalent bond with the active site of the caspase. They are often used interchangeably in the literature.
Q4: What are the known off-target effects of peptide-based caspase inhibitors?
While this compound is more specific than broad-spectrum caspase inhibitors like Z-VAD-FMK, it's important to be aware of the known off-target effects of this class of compounds. Z-VAD-FMK has been shown to inhibit other proteases such as cathepsins and calpains.[4] It can also induce non-apoptotic forms of cell death like necroptosis and autophagy by inhibiting other cellular targets like N-glycanase 1 (NGLY1).[4][5][6][7] While these effects are less characterized for this compound, the possibility of similar off-target activities should be considered.
Q5: What are some more specific alternatives to this compound?
For researchers requiring higher specificity for caspase-1, Belnacasan (VX-765) is a potent and selective orally available prodrug of the active inhibitor VRT-043198.[8][9][10][11][12] VRT-043198 has a Ki of 0.8 nM for caspase-1 and is highly selective over other caspases.[8][9][11]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Toxicity
Symptom: You observe significant cell death in your negative control group treated with this compound alone, or the inhibitor enhances cell death in your experimental group.
Possible Cause:
-
Off-target effects: The inhibitor may be inducing a non-apoptotic cell death pathway, such as necroptosis, particularly if your experimental system has compromised caspase-8 activity. This has been observed with the related inhibitor Z-VAD-FMK.[13]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations.
Troubleshooting Steps:
-
Run a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.
-
Include a solvent control: Always have a control group treated with the same concentration of the solvent (e.g., DMSO) as your inhibitor-treated groups.
-
Use a more specific inhibitor: As a control, test a more specific caspase-1 inhibitor like Belnacasan (VX-765) to see if the toxic effects are replicated.[8][9][10][11][12]
-
Assess markers of different cell death pathways: If you suspect off-target induced cell death, probe for markers of necroptosis (e.g., phosphorylation of MLKL) or autophagy (e.g., LC3-II conversion).
Issue 2: Incomplete or Lack of Inhibition of Caspase-1 Activity
Symptom: You do not observe the expected decrease in caspase-1 activity (e.g., IL-1β secretion) after treatment with this compound.
Possible Cause:
-
Inhibitor instability: this compound solutions can lose activity with improper storage or multiple freeze-thaw cycles.
-
Insufficient pre-incubation time: The inhibitor needs sufficient time to enter the cells and bind to caspase-1 before the stimulus is applied.
-
Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit the amount of active caspase-1 in your system.
Troubleshooting Steps:
-
Prepare fresh inhibitor solutions: Aliquot your stock solution upon receipt and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
Optimize pre-incubation time: Perform a time-course experiment to determine the optimal pre-incubation time (typically 30-60 minutes) for your cell type and stimulus.
-
Titrate the inhibitor concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound that gives maximal inhibition.
-
Confirm caspase-1 activation: Ensure that your positive control (stimulus alone) is robustly activating caspase-1.
Issue 3: Non-Specific Effects on Other Signaling Pathways
Symptom: You observe changes in cellular pathways that are not directly related to caspase-1 activity in your inhibitor-treated cells.
Possible Cause:
-
Cross-reactivity with other proteases: The inhibitor may be affecting the activity of other cellular proteases, such as other caspases or cathepsins.[3][4]
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Modulation of unforeseen pathways: As with Z-VAD-FMK's effect on autophagy, this compound could have as-yet-uncharacterized off-target effects.[4][5][6][7]
Troubleshooting Steps:
-
Use a structurally different inhibitor: Compare the effects of this compound with a non-peptide-based caspase-1 inhibitor, if available.
-
Employ a genetic approach: Use siRNA or CRISPR/Cas9 to knockdown caspase-1 and see if this phenocopies the effects of the inhibitor.
-
Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to verify that this compound is engaging with caspase-1 in your cells. A lack of a thermal shift for other proteins of interest would suggest they are not direct targets.
-
Utilize a control peptide: A scrambled or inactive version of the YVAD peptide could be used as a negative control to assess non-specific peptide effects.
Quantitative Data Summary
Table 1: Selectivity of Ac-YVAD-CMK for Caspase-1
| Caspase Target | Inhibition Constant (Ki) in nM | Reference |
| Caspase-1 | 0.8 | [3] |
| Caspase-4 | 362 | [3] |
| Caspase-5 | 163 | [3] |
| Caspase-3 | >10,000 | [3] |
Note: While the in vitro Ki for caspase-3 is high, some in vivo studies have reported inhibition of caspase-3 activity by Ac-YVAD-CMK.[3]
Experimental Protocols
Protocol 1: Caspase-1 Activity Assay in Cell Lysates
This protocol describes a method to measure caspase-1 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound (or other inhibitors)
-
Stimulus for inflammasome activation (e.g., LPS and Nigericin)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
Caspase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes.
-
Inflammasome Activation: Add the stimulus (e.g., LPS for 4 hours followed by Nigericin for 30 minutes) to the appropriate wells. Include an unstimulated control.
-
Cell Lysis: After stimulation, collect the cells and lyse them in ice-cold cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase-1 Activity Measurement: In a 96-well black plate, add a standardized amount of protein from each lysate to wells containing caspase assay buffer.
-
Substrate Addition: Add the caspase-1 fluorogenic substrate (Ac-YVAD-AFC) to each well to a final concentration of 50 µM.
-
Fluorescence Reading: Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Take readings every 5 minutes for at least 1 hour at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize to the protein concentration.
Protocol 2: Validating Inhibitor Specificity with a Control Inhibitor
This protocol outlines how to use a highly specific inhibitor to validate observations made with this compound.
Procedure:
-
Design your experiment to include parallel treatments with this compound and a more specific caspase-1 inhibitor like Belnacasan (VX-765).[8][9][10][11][12]
-
Include a pan-caspase inhibitor, such as Z-VAD-FMK, as a control to observe the effects of broader caspase inhibition.
-
Ensure all inhibitors are used at their optimal, pre-determined concentrations.
-
Compare the cellular phenotype or signaling event of interest across all inhibitor-treated groups.
-
If the effect observed with this compound is replicated with Belnacasan, it is more likely to be a specific caspase-1-mediated event.
-
If the effect is only observed with this compound and/or Z-VAD-FMK, but not with Belnacasan, this suggests a potential off-target effect of this compound.
Visualizations
Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 10. Belnacasan - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Ac-YVAD-FMK's Inhibitory Effect on Caspase-1
This guide provides a comprehensive comparison of methodologies to validate the inhibitory effect of Ac-YVAD-FMK on caspase-1, a key enzyme in the inflammatory response. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate validation strategy. This compound is a well-established, potent, and irreversible inhibitor of caspase-1, making it a critical tool for studying inflammatory pathways.[1] Its mechanism relies on a tetrapeptide sequence (Tyr-Val-Ala-Asp) that mimics the caspase-1 cleavage site on its substrates, allowing it to bind covalently to the enzyme's active site and block its function.[1][2]
Comparison with Alternative Caspase-1 Inhibitors
While this compound is highly specific, understanding its performance in the context of other available inhibitors is crucial for experimental design and data interpretation.
| Inhibitor | Selectivity | Mechanism of Action | Key Features |
| This compound | Specific for Caspase-1 | Irreversible covalent binding to the catalytic site.[1][3] | High specificity makes it ideal for dissecting the role of caspase-1. Weakly inhibits human caspases-4 and -5.[1] |
| Z-VAD-FMK | Pan-Caspase | Irreversible covalent binding to the catalytic site of multiple caspases.[3] | Broad-spectrum inhibitor; useful as a general control for caspase-mediated processes but not for studying caspase-1 specifically.[3][4] |
| VX-765 (Belnacasan) | Specific for Caspase-1 | A pro-drug that is metabolized into a selective, reversible inhibitor of caspase-1.[5][6] | Orally bioavailable and has been evaluated in clinical trials, making it relevant for translational studies.[7] |
| MCC950 | Specific for NLRP3 | Indirectly inhibits caspase-1 by blocking the assembly of the NLRP3 inflammasome. | Targets an upstream component of the pathway, offering a different mechanism to block caspase-1 activation. |
Core Experimental Validation Protocols
Validating the inhibitory action of this compound requires a multi-faceted approach, from direct enzymatic assays to analyzing downstream cellular effects.
In Vitro Caspase-1 Activity Assay
This is the most direct method to quantify the enzymatic activity of caspase-1 and its inhibition by this compound. The assay uses a synthetic substrate for caspase-1 that produces a colorimetric or fluorometric signal upon cleavage.[8][9]
Experimental Protocol: Colorimetric Caspase-1 Assay
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 monocytes, bone marrow-derived macrophages) in a 96-well plate.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 4 hours) to induce the expression of pro-caspase-1 and pro-IL-1β.[10]
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10-50 µM) for 1 hour. Include a vehicle-only control.
-
Induce inflammasome activation and caspase-1 activity using a stimulus like ATP (3 mM for 2 hours) or Nigericin.[10]
-
-
Cell Lysis:
-
Centrifuge the plate and carefully collect the supernatant for cytokine analysis (see Section 3).
-
Wash the cells with ice-cold PBS.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Enzymatic Reaction:
-
Transfer the cell lysates to a new flat-bottom 96-well plate.
-
Prepare the reaction buffer containing the colorimetric substrate Ac-YVAD-pNA.[8]
-
Add 50 µL of the 2x Reaction Buffer/DTT mix and 5 µL of the Ac-YVAD-pNA substrate to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[8] The signal is proportional to the caspase-1 activity.
-
Western Blot for Caspase-1 Cleavage and Substrate Processing
Western blotting is a gold-standard method to visually confirm the inhibition of caspase-1 activation and its downstream effects.[11][12] This technique detects the cleavage of pro-caspase-1 (p45) into its active fragments (p20/p10) and the processing of its substrate, pro-IL-1β, into mature IL-1β.[13][14]
Experimental Protocol: Western Blot
-
Sample Preparation:
-
Treat cells as described in the activity assay protocol (Section 1.1).
-
Collect both the cell culture supernatant and the cell lysates.
-
For the supernatant, precipitate the proteins (e.g., using a chloroform-methanol method) to concentrate the secreted active caspase-1 and mature IL-1β.[11]
-
-
SDS-PAGE and Transfer:
-
Quantify the protein concentration in the cell lysates.
-
Load equal amounts of protein from the lysates and the entire precipitated supernatant onto a polyacrylamide gel (e.g., 12-15%).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the cleaved (active) p20 subunit of caspase-1 overnight at 4°C.
-
In parallel, probe other membranes with antibodies against pro-caspase-1, IL-1β (to detect both pro and mature forms), and a loading control (e.g., GAPDH for lysates).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.[11]
-
ELISA for IL-1β Secretion
Since the primary function of active caspase-1 is to process pro-IL-1β into its mature, secretable form, quantifying the amount of secreted IL-1β is a robust downstream measure of caspase-1 inhibition.
Experimental Protocol: IL-1β ELISA
-
Sample Collection:
-
Use the cell culture supernatants collected in the first step of the Caspase-1 Activity Assay protocol (Section 1.1).
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer’s instructions for a commercial IL-1β ELISA kit.
-
Briefly, add standards and supernatants to the antibody-coated wells of the 96-well plate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Expected Outcomes and Data Summary
The following table summarizes the expected results from the validation experiments when using this compound compared to controls.
| Experimental Assay | Untreated Control | Stimulated Control (LPS + ATP) | Stimulated + this compound | Stimulated + Z-VAD-FMK (Pan-Caspase Inhibitor) |
| Caspase-1 Activity | Baseline/Low | High Activity | Significantly Reduced Activity | Significantly Reduced Activity |
| Western Blot (Caspase-1 p20) | No/Low Band | Strong Band | Significantly Reduced/Absent Band | Significantly Reduced/Absent Band |
| Western Blot (Mature IL-1β) | No/Low Band | Strong Band | Significantly Reduced/Absent Band | Significantly Reduced/Absent Band |
| ELISA (Secreted IL-1β) | Baseline/Low | High Concentration | Significantly Reduced Concentration | Significantly Reduced Concentration |
Visualizing the Mechanism and Workflow
Diagrams help clarify the complex biological pathways and experimental processes involved in this validation.
References
- 1. invivogen.com [invivogen.com]
- 2. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. invivogen.com [invivogen.com]
- 4. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
Illuminating Caspase-1 Inhibition: A Comparative Guide to Confirming Ac-YVAD-FMK Activity with Fluorogenic Substrates
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the selective inhibition of caspase-1 is a critical area of investigation. Ac-YVAD-FMK stands as a key tool in this endeavor, and its efficacy is often confirmed using fluorogenic substrates. This guide provides an objective comparison of this method with other established techniques, supported by experimental data and detailed protocols, to aid in the robust assessment of caspase-1 inhibition.
The Central Role of Caspase-1 in Inflammation
Caspase-1, a cysteine protease, plays a pivotal role in the innate immune response. Its activation is intricately regulated by multi-protein complexes known as inflammasomes. Upon activation, caspase-1 orchestrates the maturation of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, by cleaving their precursor forms. This enzymatic activity is a key driver of inflammatory processes and pyroptosis, a pro-inflammatory form of programmed cell death. Given its central role, the specific inhibition of caspase-1 is a significant therapeutic target for a range of inflammatory diseases.
dot
Figure 1. Caspase-1 activation pathway and inhibition by this compound.
Confirming this compound Activity: The Fluorogenic Substrate Approach
A widely adopted method for quantifying caspase-1 activity and its inhibition by compounds like this compound involves the use of fluorogenic substrates. These are typically tetrapeptides that mimic the caspase-1 cleavage site, conjugated to a fluorescent reporter molecule such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC).
The principle is straightforward: in its uncleaved state, the fluorescence of the reporter is quenched. Upon cleavage by active caspase-1, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity of caspase-1.
dot
A Researcher's Guide to Alternatives for Ac-YVAD-FMK in Inflammasome Inhibition
For years, Ac-YVAD-FMK and its chloromethyl ketone (CMK) counterpart have been staple tools in inflammasome research, valued for their potent and selective inhibition of caspase-1.[1][2] Caspase-1 is the critical enzyme that processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms upon inflammasome activation.[3][4] However, the peptide-based nature of this compound, its irreversible mechanism of action, and potential for off-target effects and toxicity associated with its halomethyl ketone warhead have prompted the scientific community to seek and develop superior alternatives.[5][6]
This guide provides a comprehensive comparison of alternative compounds for inflammasome research, targeting not only caspase-1 but also other key components of the inflammasome complex like NLRP3. We present quantitative data, detailed experimental protocols, and pathway visualizations to assist researchers in selecting the optimal inhibitor for their experimental needs.
Comparative Analysis of Inflammasome Inhibitors
The landscape of inflammasome inhibitors has expanded significantly, offering compounds with varied mechanisms, targets, and properties. These can be broadly categorized into direct caspase-1 inhibitors and inhibitors of other inflammasome components, primarily the sensor protein NLRP3.
Direct Caspase-1 Inhibitors
These compounds directly target the enzymatic activity of caspase-1, preventing the cleavage of its downstream substrates. VX-765 (Belnacasan) has emerged as a leading alternative, offering the advantages of being a reversible, non-peptide small molecule that has undergone clinical evaluation.[7][8]
| Compound | Target(s) | Type | Potency (IC50 / Ki) | Key Characteristics |
| Ac-YVAD-cmk | Caspase-1 | Irreversible Peptide | Ki: 0.8 nM vs Caspase-1[1] | Selective for Caspase-1 over other caspases; peptide nature may limit cell permeability.[1] |
| VX-765 (Belnacasan) | Caspase-1, Caspase-4 | Reversible Prodrug | Ki: 0.8 nM vs Caspase-1[9] | Orally bioavailable prodrug of VRT-043198; has been evaluated in Phase II clinical trials.[3][10] |
| Ac-FLTD-CMK | Caspase-1, -4, -5, -11 | Irreversible Peptide | IC50: 46.7 nM vs Caspase-1[9] | Potently inhibits Gasdermin D (GSDMD) cleavage by inflammatory caspases.[9][11] |
| Z-YVAD-FMK | Caspase-1 | Irreversible Peptide | - | A potent, cell-permeable inhibitor of caspase-1.[12] |
| NSC697923 | Caspase-1 | Small Molecule | IC50: 1.737 µM[13] | A non-peptidic small molecule identified through screening of bioactive compound libraries.[13] |
NLRP3 Inflammasome-Specific Inhibitors
Targeting the NLRP3 sensor protein is an alternative strategy that prevents the initial assembly of the inflammasome complex. This approach can offer greater specificity for the NLRP3 pathway over other inflammasomes (e.g., AIM2, NLRC4). MCC950 is the most well-characterized and widely used compound in this class.[14][15]
| Compound | Target | Mechanism of Action | Key Characteristics |
| MCC950 | NLRP3 | Inhibits NLRP3 ATPase activity, blocking ASC oligomerization.[15][16] | Potent, highly selective, and orally bioavailable; extensively validated in various disease models.[14][17] |
| CY-09 | NLRP3 | Directly binds to the ATP binding motif of the NACHT domain, inhibiting ATPase activity.[15][16] | Specific for NLRP3; does not affect upstream events like potassium efflux.[14] |
| Glyburide | NLRP3 | Inhibits ATP-sensitive K+ channels, an upstream event in NLRP3 activation.[14] | A sulfonylurea drug for type 2 diabetes; its clinical use as an inflammasome inhibitor is limited by the risk of hypoglycemia.[18] |
| Oridonin | NLRP3 | Covalently binds to Cys279 in the NACHT domain, blocking inflammasome assembly.[16][19] | A natural diterpenoid compound with anti-inflammatory properties.[19] |
| INF39 | NLRP3 | Irreversibly inhibits the NEK7-NLRP3 interaction.[15][16] | A non-toxic, specific inhibitor of NLRP3 activation.[16] |
Signaling Pathways and Inhibitor Targets
Understanding the inflammasome activation cascade is crucial for selecting an appropriate inhibitor. The following diagram illustrates the canonical NLRP3 inflammasome pathway and the points of intervention for different classes of compounds.
Experimental Protocols
Accurate evaluation of inflammasome inhibitors requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays.
In Vitro Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1 using a fluorogenic substrate.
Methodology:
-
Reagents: Recombinant active caspase-1, Caspase-1 Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2), Caspase-1 substrate (e.g., Ac-YVAD-AMC), test inhibitor (e.g., VX-765), and a 96-well black microplate.
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Caspase-1 Assay Buffer. b. In each well of the 96-well plate, add 50 µL of recombinant caspase-1 (e.g., 2 nM final concentration) and 25 µL of the diluted inhibitor.[20] Include wells with buffer/DMSO as a no-inhibitor control. c. Pre-incubate the plate at room temperature for 15-30 minutes.[20] d. To initiate the reaction, add 25 µL of the Ac-YVAD-AMC substrate (e.g., 5 µM final concentration).[20] e. Immediately measure fluorescence (Excitation: ~380 nm, Emission: ~460 nm) in a kinetic mode for 20-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Inflammasome Activation and IL-1β Measurement
This is the most common assay to assess an inhibitor's efficacy in a cellular context. It typically uses LPS-primed macrophages followed by an NLRP3 activator.
Methodology:
-
Cell Culture: Use human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs). Differentiate THP-1 cells into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
-
Procedure: a. Priming (Signal 1): Prime the cells with LPS (e.g., 500 ng/mL) for 3-5 hours in serum-free media to induce the expression of NLRP3 and pro-IL-1β.[21] b. Inhibitor Treatment: Remove the LPS-containing media. Add fresh serum-free media containing the desired concentrations of the test inhibitor (e.g., MCC950, VX-765) or vehicle (DMSO). Incubate for at least 1 hour. c. Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM for 30-60 minutes) or Nigericin (10-20 µM for 1-2.5 hours).[21] d. Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and collect the cleared supernatant.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize IL-1β concentrations to the vehicle-treated control and calculate the IC50 of the inhibitor.
ASC Speck Visualization by Immunofluorescence
This assay visualizes the formation of the ASC "speck," a hallmark of inflammasome assembly, allowing for quantification of inflammasome activation at a single-cell level.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., PMA-differentiated THP-1) on glass coverslips in a 24-well plate. Perform priming, inhibitor treatment, and activation as described in Protocol 2.
-
Fixation and Permeabilization: a. After treatment, wash the cells gently with PBS. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Staining: a. Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour. b. Incubate with a primary antibody against ASC overnight at 4°C. c. Wash three times with PBS. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. e. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Count the percentage of cells containing a distinct, bright ASC speck.
Workflow and Logic Diagrams
Visualizing the experimental workflow and the classification of inhibitors can aid in experimental design and compound selection.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational research of Belnacasan and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. VX-765 ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 12. adooq.com [adooq.com]
- 13. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Confirming Ac-YVAD-FMK Efficacy In Vivo: A Comparative Guide to Downstream Markers
For researchers, scientists, and drug development professionals investigating the in vivo efficacy of the caspase-1 inhibitor Ac-YVAD-FMK, this guide provides a comprehensive comparison of downstream markers and alternative inhibitors. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate robust study design and data interpretation.
This compound is a potent and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory process.[1] Caspase-1, also known as IL-1 converting enzyme (ICE), is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as the pore-forming protein Gasdermin D (GSDMD).[1][2][3] Activation of these downstream effectors leads to a potent inflammatory response and a form of programmed cell death known as pyroptosis.[2][3] Therefore, assessing the modulation of these downstream molecules is critical for confirming the in vivo efficacy of this compound.
Comparative Analysis of Downstream Markers
The efficacy of this compound in vivo can be quantified by measuring the reduction in the levels of key downstream mediators of caspase-1 activity. The following table summarizes the critical markers and the expected outcomes following successful inhibition by this compound.
| Downstream Marker | Expected Effect of this compound | Rationale | Common Detection Methods |
| Mature IL-1β | Significant decrease in secretion | This compound directly inhibits caspase-1, which is required for the cleavage of pro-IL-1β into its active, secreted form.[2][4][5] | ELISA, Western Blot, Immunohistochemistry |
| Mature IL-18 | Significant decrease in secretion | Similar to IL-1β, caspase-1 is essential for the processing and release of mature IL-18.[2][4] | ELISA, Western Blot |
| Cleaved Gasdermin D (GSDMD-N) | Reduction in the N-terminal fragment | Caspase-1 cleaves GSDMD to generate the pore-forming N-terminal fragment (GSDMD-N), a key step in pyroptosis.[3][6] | Western Blot, Immunohistochemistry |
| Pyroptosis | Inhibition of pyroptotic cell death | By preventing GSDMD cleavage, this compound inhibits the formation of membrane pores and subsequent cell lysis characteristic of pyroptosis.[2][3] | LDH release assay, Propidium Iodide staining, TUNEL assay (to differentiate from apoptosis) |
| Caspase-3 Activity | Indirect reduction in some models | While this compound is highly specific for caspase-1, it has been observed to indirectly reduce caspase-3 activity in some contexts, such as cerebral ischemia, potentially by mitigating the overall inflammatory cascade.[5] | Caspase activity assays (fluorometric or colorimetric), Western Blot for cleaved caspase-3 |
Comparison with Alternative In Vivo Caspase-1 Inhibitors
Several other compounds are available for the in vivo inhibition of caspase-1. Understanding their specificity and mechanism of action is crucial for selecting the appropriate tool for a given research question.
| Inhibitor | Target(s) | Key Characteristics | Reported In Vivo Applications |
| This compound | Caspase-1 | Potent, irreversible, and highly selective for caspase-1.[1][7] | Cerebral ischemia,[5] atherosclerosis,[8] general inflammation models. |
| Z-VAD-FMK | Pan-caspase inhibitor | Broad-spectrum inhibitor of multiple caspases, making it less specific for the caspase-1 pathway.[7][8] Can induce necroptosis in some cell types.[9] | Endotoxic shock,[9] ischemia/reperfusion injury,[10] apoptosis studies. |
| VX-765 (Belnacasan) | Caspase-1 | Orally available, selective, and reversible inhibitor of caspase-1.[6] | Neurodegenerative diseases,[6] inflammatory diseases. |
| Z-LLSD-FMK | GSDMD | A novel inhibitor that directly targets GSDMD cleavage, acting downstream of caspase-1.[8] | Atherosclerosis.[8] |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for key assays used to assess this compound efficacy in vivo.
Measurement of IL-1β and IL-18 by ELISA
-
Objective: To quantify the levels of mature IL-1β and IL-18 in biological samples (e.g., serum, plasma, tissue homogenates).
-
Procedure:
-
Collect blood or tissues from control and this compound-treated animals at specified time points after inducing an inflammatory stimulus.
-
Prepare samples according to the ELISA kit manufacturer's instructions. This typically involves centrifugation to obtain serum/plasma or homogenization and clarification for tissue samples.
-
Perform the ELISA assay using commercially available kits specific for the mature forms of IL-1β and IL-18.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines based on a standard curve generated with recombinant cytokines.
-
-
Data Analysis: Compare the cytokine concentrations between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Western Blot for Cleaved GSDMD and Caspase-1
-
Objective: To detect the active, cleaved forms of GSDMD (N-terminal fragment) and caspase-1 (p20/p10 subunits) in tissue or cell lysates.
-
Procedure:
-
Homogenize tissue samples or lyse cells in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the cleaved forms of GSDMD and caspase-1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH). Compare the levels of cleaved proteins between experimental groups.
LDH Release Assay for Pyroptosis
-
Objective: To measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage and pyroptosis, into the cell culture supernatant or biological fluids.
-
Procedure:
-
Collect cell culture supernatants or biological fluids (e.g., peritoneal lavage fluid) from control and this compound-treated groups.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Mix the sample with the assay reagents according to the manufacturer's protocol.
-
Incubate the mixture to allow for the enzymatic reaction.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and compare the values between the different treatment groups.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action of this compound and designing experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Inflammasome - Wikipedia [en.wikipedia.org]
- 4. Regulating Caspase-1 During Infection: Roles of NLRs, AIM2, and ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of Ac-YVAD-FMK against different caspase family members
For researchers, scientists, and drug development professionals, understanding the selectivity profile of enzyme inhibitors is paramount. This guide provides a detailed comparison of Ac-YVAD-FMK, a tetrapeptide inhibitor, against various caspase family members, supported by experimental data and protocols.
This compound (N-Acetyl-Tyr-Val-Ala-Asp-Fluoromethylketone) is a well-established, cell-permeable, and irreversible inhibitor of caspase-1. Its design is based on the preferred cleavage sequence of caspase-1, rendering it a potent tool for studying inflammatory signaling pathways. This guide delves into the specifics of its selectivity, comparing it with another notable caspase-1 inhibitor, VX-765 (Belnacasan), to provide a comprehensive overview for researchers.
Selectivity Profile: this compound vs. VX-765
The inhibitory activity of this compound and VX-765 across a panel of human caspases has been quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The data clearly demonstrates that while both compounds are potent inhibitors of caspase-1, they exhibit different selectivity profiles against other caspase family members.
| Caspase Family | Target Caspase | This compound (Ki in nM) | VX-765 (Active Form, VRT-043198) (Ki in nM) |
| Inflammatory Caspases | Caspase-1 | 0.8 | 0.8 |
| Caspase-4 | 362 | <0.6 | |
| Caspase-5 | 163 | 10.6 | |
| Apoptotic Caspases | Caspase-3 | Weak Inhibition | >1000 |
| Caspase-6 | No Significant Inhibition | >1000 | |
| Caspase-7 | No Significant Inhibition | >1000 | |
| Caspase-8 | No Significant Inhibition | >1000 | |
| Caspase-9 | No Significant Inhibition | 5.07 |
Note: Lower Ki and IC50 values indicate higher potency.
As the data indicates, this compound is a highly potent inhibitor of caspase-1 with a Ki of 0.8 nM. It also shows some inhibitory activity against caspase-4 and caspase-5, albeit at significantly higher concentrations. In contrast, its activity against apoptotic caspases, such as caspase-3, is weak.
VX-765, on the other hand, is a prodrug whose active form, VRT-043198, is a potent inhibitor of both caspase-1 and caspase-4. It displays high selectivity for these inflammatory caspases with minimal activity against apoptotic caspases.
Signaling Pathway of Caspase-1 Activation
Caspase-1 is a key mediator of inflammation. Its activation is tightly regulated by multiprotein complexes called inflammasomes. Upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors (e.g., NLRP3, NLRC4) oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced activation. Activated caspase-1 then cleaves its downstream substrates, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, pro-inflammatory forms. It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.
Experimental Protocols
Caspase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against specific caspases.
Materials:
-
Recombinant active caspases (e.g., caspase-1, caspase-3, etc.)
-
Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute the recombinant caspase and the fluorogenic substrate in the assay buffer to their desired working concentrations. Prepare serial dilutions of the inhibitor.
-
Inhibitor Pre-incubation: Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the 96-well plate.
-
Enzyme Addition: Add the diluted recombinant caspase to each well and gently mix.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Fluorometric Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound is a potent and highly selective inhibitor of caspase-1, making it an invaluable tool for investigating the role of the inflammasome and caspase-1 in inflammatory processes. While it exhibits some off-target effects on other inflammatory caspases at higher concentrations, its weak inhibition of apoptotic caspases underscores its specificity. For researchers requiring even greater selectivity for caspase-1 and caspase-4, VX-765 presents a viable alternative. The choice between these inhibitors will ultimately depend on the specific experimental context and the caspases of interest. The provided experimental protocol offers a robust framework for independently verifying and expanding upon these findings in your own research.
Confirming Target Engagement of Ac-YVAD-FMK in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ac-YVAD-FMK is a widely utilized, potent, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response.[1] Confirmation of its specific engagement with caspase-1 within a cellular environment is critical for the accurate interpretation of experimental results and for advancing drug discovery programs targeting inflammatory pathways. This guide provides a comparative overview of methodologies to confirm this compound target engagement, supported by experimental data and detailed protocols.
Introduction to this compound and Caspase-1
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in innate immunity.[1][2] Upon activation by multiprotein complexes called inflammasomes, caspase-1 initiates a signaling cascade leading to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory programmed cell death known as pyroptosis.[3][4][5]
This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]-L-alaninamide) is a cell-permeable peptide inhibitor designed to mimic the preferred cleavage site of caspase-1, Tyr-Val-Ala-Asp (YVAD).[5][6] The fluoromethyl ketone (FMK) moiety forms an irreversible covalent bond with the active site of caspase-1, thereby inhibiting its enzymatic activity.[5] While highly selective for caspase-1, it's important to consider potential off-target effects on other caspases, such as caspase-4 and caspase-5, at higher concentrations.[1]
Comparative Analysis of Target Engagement Assays
Several orthogonal methods can be employed to confirm that this compound is engaging its intended target, caspase-1, in a cellular context. The following table summarizes key experimental approaches, their principles, and their primary readouts.
| Assay | Principle | Primary Readout | Throughput | Notes |
| Caspase-1 Activity Assay | Measures the enzymatic activity of caspase-1 using a specific substrate. | Reduction in colorimetric, fluorometric, or luminescent signal. | High | Direct and quantitative measure of caspase-1 inhibition. |
| IL-1β/IL-18 Cleavage & Secretion | Measures the downstream consequence of caspase-1 inhibition. | Reduction in mature IL-1β/IL-18 levels (ELISA or Western Blot). | Medium-High | Confirms functional outcome of caspase-1 inhibition. |
| Pyroptosis/Cell Lysis Assay | Measures caspase-1-mediated cell death. | Reduction in LDH release or uptake of cell impermeant dyes. | High | Assesses the impact of inhibition on a key cellular event. |
| Gasdermin D (GSDMD) Cleavage | Detects the cleavage of a direct caspase-1 substrate. | Reduction in the cleaved GSDMD fragment (Western Blot). | Low | Provides direct evidence of inhibition of a specific substrate cleavage. |
| Activity-Based Probe (ABP) Competition | Competes with a fluorescently-labeled caspase-1 inhibitor. | Reduction in fluorescent signal from the ABP. | Medium | Allows for direct visualization and quantification of target engagement. |
Experimental Protocols
Caspase-1 Activity Assay (Luminescent)
This protocol is adapted from commercially available assays such as Caspase-Glo® 1.[3][4]
Materials:
-
Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
LPS (Lipopolysaccharide)
-
Nigericin or other inflammasome activators
-
This compound
-
Alternative Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO for specificity control)[3]
-
Caspase-Glo® 1 Reagent
Procedure:
-
Seed cells in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce pro-IL-1β and NLRP3 expression.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Induce inflammasome activation with a stimulus such as nigericin (e.g., 10 µM for 1 hour).
-
Add the Caspase-Glo® 1 reagent directly to the wells.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a plate reader.
Expected Outcome: A dose-dependent decrease in luminescence in this compound-treated cells compared to the vehicle control, indicating inhibition of caspase-1 activity.
IL-1β Secretion Assay (ELISA)
Materials:
-
Cell culture supernatants from the experiment described above.
-
Human or mouse IL-1β ELISA kit.
Procedure:
-
Following inflammasome activation and prior to cell lysis, carefully collect the cell culture supernatants.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Expected Outcome: A significant reduction in the concentration of secreted IL-1β in the supernatants of cells pre-treated with this compound.[7][8]
Pyroptosis Assay (LDH Release)
Materials:
-
Cell culture supernatants from the experiment described above.
-
LDH cytotoxicity assay kit.
Procedure:
-
Use the same cell culture supernatants collected for the ELISA.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
To determine the maximum LDH release, lyse a set of control cells with the provided lysis buffer.
-
Calculate the percentage of LDH release relative to the maximum release control.
Expected Outcome: A dose-dependent decrease in LDH release in cells treated with this compound, indicating the inhibition of pyroptosis.
Comparative Data
The following tables present hypothetical but representative data from the described experiments, comparing the effects of this compound with a pan-caspase inhibitor, Z-VAD-FMK.
Table 1: Caspase-1 Activity Inhibition
| Inhibitor | Concentration (µM) | Caspase-1 Activity (% of Control) |
| Vehicle | - | 100 |
| This compound | 1 | 45 |
| This compound | 10 | 12 |
| This compound | 50 | 5 |
| Z-VAD-FMK | 10 | 15 |
Table 2: IL-1β Secretion Inhibition
| Inhibitor | Concentration (µM) | IL-1β Secretion (pg/mL) |
| Vehicle | - | 1500 |
| This compound | 1 | 800 |
| This compound | 10 | 250 |
| This compound | 50 | 100 |
| Z-VAD-FMK | 10 | 300 |
Table 3: Pyroptosis Inhibition (LDH Release)
| Inhibitor | Concentration (µM) | LDH Release (% of Max) |
| Vehicle | - | 85 |
| This compound | 1 | 50 |
| This compound | 10 | 20 |
| This compound | 50 | 10 |
| Z-VAD-FMK | 10 | 25 |
Visualizing Pathways and Workflows
Inflammasome Activation and Caspase-1 Signaling```dot
Caption: A generalized workflow for confirming this compound target engagement in a cellular context.
Logic Diagram for Comparative Analysis
Caption: Logical comparison of the expected inhibitory profiles of this compound and Z-VAD-FMK.
Conclusion
Confirming the target engagement of this compound is essential for validating its on-target effects in cellular models of inflammation. A multi-faceted approach, combining direct enzymatic assays with the measurement of downstream functional outcomes, provides the most robust evidence of target engagement. By comparing the activity of this compound with other inhibitors and vehicle controls, researchers can confidently attribute observed cellular phenotypes to the specific inhibition of caspase-1. The protocols and data presented in this guide offer a framework for the rigorous evaluation of this compound and other caspase-1 inhibitors in a research and drug development setting.
References
- 1. invivogen.com [invivogen.com]
- 2. amsbio.com [amsbio.com]
- 3. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 4. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
